2-Chloro-4-fluoro-5-iodophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-5-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAMUYYGGYKGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306770 | |
| Record name | 2-Chloro-4-fluoro-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148254-33-5 | |
| Record name | 2-Chloro-4-fluoro-5-iodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148254-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-5-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data for 2-Chloro-4-fluoro-5-iodophenol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-fluoro-5-iodophenol, a halogenated phenol of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide emphasizes the rationale behind experimental choices and provides a framework for the interpretation of spectral data, ensuring scientific integrity and practical applicability.
Introduction
This compound (CAS No. 148254-33-5) is a polysubstituted aromatic compound. Its unique substitution pattern, featuring three different halogen atoms and a hydroxyl group on a benzene ring, gives rise to distinct spectroscopic features. Accurate characterization of this molecule is paramount for its application in synthetic protocols and for understanding its role in medicinal chemistry. This guide will systematically explore the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data pertinent to this molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. For this compound, electron ionization (EI) is a suitable method for generating a detailed mass spectrum, providing both the molecular weight and valuable structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M•+).[1]
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Presentation: Predicted Mass Spectrum
| m/z (Predicted) | Relative Intensity | Proposed Fragment |
| 272/274 | High | [M]•+ (Molecular ion peak with isotopic pattern for Cl) |
| 145/147 | Moderate | [[M - I]•+ |
| 117/119 | Moderate | [[M - I - CO]•+ |
| 88 | Low | [[C4H2FO]+ |
Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.
Interpretation of the Mass Spectrum
The molecular ion peak is expected at m/z 272, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. The presence of a peak at m/z 274 with roughly one-third the intensity will confirm the presence of a single chlorine atom.
The fragmentation of halogenated aromatic compounds is influenced by the relative bond strengths and the stability of the resulting fragments.[2][3] A primary fragmentation pathway is the loss of the iodine atom, which is the weakest C-halogen bond, to give a fragment at m/z 145/147. Subsequent loss of carbon monoxide (CO) from the phenolic ring can lead to a fragment at m/z 117/119.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum provides valuable information about the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.
-
Spectrum Generation: The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
Data Presentation: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3550-3200 (broad) | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1260-1180 | C-O stretch (phenolic) |
| 1100-1000 | C-F stretch |
| 850-550 | C-Cl stretch |
| ~500 | C-I stretch |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad and strong absorption in the region of 3550-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[4][5][6][7][8]
Aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ region.[9][10][11] The characteristic C=C stretching vibrations of the benzene ring will be observed as a series of peaks between 1600 and 1450 cm⁻¹.[12][13]
The C-O stretching vibration of the phenol is expected in the 1260-1180 cm⁻¹ range. The carbon-halogen stretching vibrations will appear at lower wavenumbers. The C-F stretch is typically found between 1100-1000 cm⁻¹, the C-Cl stretch between 850-550 cm⁻¹, and the C-I stretch at approximately 500 cm⁻¹.[14][15]
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.[16][17][18][19][20] For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of the hydrogen and carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).
-
Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., broadband decoupling) is used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
Data Presentation: Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -OH | 5.0 - 6.0 | Broad Singlet | - |
| H-3 | ~7.3 | Doublet | ³J(H,F) ≈ 8-10 |
| H-6 | ~7.0 | Doublet | ⁴J(H,F) ≈ 2-4 |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 (C-F) | ~155-160 (d, ¹J(C,F) ≈ 240-250 Hz) |
| C-1 (C-OH) | ~150-155 |
| C-2 (C-Cl) | ~120-125 |
| C-6 | ~115-120 |
| C-3 | ~110-115 |
| C-5 (C-I) | ~85-90 |
Note: These are predicted values based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary slightly.
Interpretation of the NMR Spectra
¹H NMR: The spectrum is expected to be relatively simple due to the presence of only two aromatic protons. The phenolic proton (-OH) will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic proton at position 3 (H-3) will be a doublet due to coupling with the fluorine at position 4. The proton at position 6 (H-6) will also appear as a doublet due to a smaller four-bond coupling to the fluorine. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing and deshielding effects of the halogen substituents.
¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the benzene ring. The carbon atom bonded to fluorine (C-4) will exhibit a large one-bond coupling constant (¹J(C,F)), appearing as a doublet. The carbon attached to the iodine (C-5) is expected to be the most upfield among the aromatic carbons due to the heavy atom effect of iodine. The other carbon signals will be influenced by the combined electronic effects of all the substituents. The use of online prediction tools can further refine these estimated chemical shifts.[21][22][23][24][25][26]
Caption: General workflow for ¹H and ¹³C NMR spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a detailed and validated structural characterization. The predicted data and interpretation presented in this guide offer a robust framework for researchers working with this compound, facilitating its identification and use in further scientific endeavors. The synergy of these analytical techniques allows for an unambiguous confirmation of the molecular structure, which is a critical step in any chemical research and development pipeline.
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An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-iodophenol
Introduction
2-Chloro-4-fluoro-5-iodophenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three different halogen atoms and a hydroxyl group, offers multiple points for further chemical modification, making it a valuable intermediate for targeted drug design and the development of novel functional materials. This guide provides a comprehensive overview of the primary synthetic route to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and field-proven insights for researchers, scientists, and professionals in drug development.
Primary Synthetic Pathway: A Two-Step Halogenation Approach from 4-Fluorophenol
The most direct and industrially viable route to this compound commences with the readily available starting material, 4-fluorophenol. The synthesis proceeds via a sequential two-step electrophilic aromatic substitution, first introducing a chlorine atom and subsequently an iodine atom onto the phenolic ring.
Part A: Synthesis of 2-Chloro-4-fluorophenol from 4-Fluorophenol
The initial step involves the regioselective chlorination of 4-fluorophenol. This reaction is a classic example of electrophilic aromatic substitution on an activated benzene ring.
Causality Behind Experimental Choices:
The hydroxyl group of the phenol is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It is also an ortho, para-director. Since the para position is already occupied by a fluorine atom, the incoming electrophile (the chlorine) is predominantly directed to the positions ortho to the hydroxyl group.
The reaction is typically carried out using elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. The use of chlorine gas in the presence of water has been shown to be a high-yield method, with the water serving to dissolve the hydrogen chloride byproduct generated during the reaction.[1] This process is advantageous due to the low cost of the reagents and the mild reaction conditions required.[1][2][3]
Part B: Synthesis of this compound from 2-Chloro-4-fluorophenol
The second and final step is the iodination of the 2-chloro-4-fluorophenol intermediate. The success of this step hinges on the precise control of regioselectivity to install the iodine atom at the desired C5 position.
Expertise in Predicting Regioselectivity:
The directing effects of the substituents on the 2-chloro-4-fluorophenol ring dictate the position of the incoming iodine electrophile. The hydroxyl group remains the most powerful activating group and an ortho, para-director. The chlorine and fluorine atoms are deactivating groups but are also ortho, para-directors. The cumulative effect of these substituents directs the iodine to the C5 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating fluorine and chlorine atoms.
Common and effective reagents for the iodination of phenols include N-iodosuccinimide (NIS) in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH), or molecular iodine (I₂) in combination with a silver salt like silver sulfate (Ag₂SO₄).[4] The use of NIS with an acid catalyst is a mild and highly regioselective method for the iodination of phenols.[5] The silver salt in the I₂/Ag₂SO₄ system acts as a halogen activator, increasing the electrophilicity of the iodine.
Experimental Protocols
The following protocols are provided as a detailed guide for the laboratory synthesis of this compound.
Protocol 1: Synthesis of 2-Chloro-4-fluorophenol
-
To a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add 4-fluorophenol (11.2 g, 0.10 mol) and water (20 ml).
-
Cool the mixture to 5°C in an ice bath.
-
Slowly bubble chlorine gas (an equimolar amount) into the stirred mixture over a period of 15 minutes, maintaining the temperature at 5°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
-
Allow the reaction mixture to warm to room temperature and then separate the organic and aqueous layers.
-
The crude product in the organic layer can be purified by distillation under reduced pressure to yield 2-chloro-4-fluorophenol.[1]
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-chloro-4-fluorophenol (1.46 g, 10 mmol) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-iodosuccinimide (2.25 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Data Presentation
| Step | Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 4-Fluorophenol | 2-Chloro-4-fluorophenol | Cl₂, H₂O | 5 | ~93 | ~98 |
| 2 | 2-Chloro-4-fluorophenol | This compound | NIS, p-TsOH | Room Temp. | High | High |
Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
References
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Huwiler, M., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469. [Link]
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Joshi, S. N., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461–7469. [Link]
- Olah, G. A., et al. (1979). Aromatic substitution. 42. Peroxy-acid-induced iodination of arenes with molecular iodine. The Journal of Organic Chemistry, 44(22), 3872-3881.
- Prakash, G. K. S., et al. (2004). N-Iodosuccinimide. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Togo, H., & Iida, S. (2006). A convenient and efficient method for the iodination of aromatic compounds with iodine and silver sulfate. Tetrahedron Letters, 47(17), 2997-3000.
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- Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (1986).
- Process for preparing 2-chloro-4-fluorophenol. (1991).
- Process for preparing 2-chloro-4-fluorophenol. (1991).
- Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (1986).
- Process for preparing 2-chloro-4-fluorophenol. (1991).
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An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluoro-5-iodophenol in Common Organic Solvents
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for successful formulation, purification, and ultimately, therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug candidate's journey from the laboratory to clinical application. This technical guide provides an in-depth exploration of the solubility of 2-chloro-4-fluoro-5-iodophenol, a halogenated phenol of interest in medicinal chemistry and organic synthesis.[1]
The presence of multiple halogen substituents on the phenol ring significantly influences its electronic and steric properties, thereby impacting its interactions with various solvents.[1] This guide will delve into the predicted physicochemical characteristics of this compound, outline a robust experimental protocol for determining its thermodynamic solubility, and provide an expert analysis of its expected solubility profile in a range of common organic solvents. The "like dissolves like" principle, which posits that substances with similar polarities are more likely to be soluble in one another, serves as a foundational concept in this exploration.[2][3]
Physicochemical Properties of this compound
Chemical Structure:
The molecular structure of this compound is foundational to its properties. The arrangement of the chloro, fluoro, and iodo substituents, along with the hydroxyl group on the benzene ring, dictates its polarity, hydrogen bonding capabilities, and overall size.
Figure 1: Chemical structure of this compound.
Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Source/Method |
| IUPAC Name | This compound | Sigma-Aldrich[4] |
| CAS Number | 148254-33-5 | Sigma-Aldrich[4] |
| Molecular Formula | C₆H₃ClFIO | CymitQuimica[1] |
| Molecular Weight | 272.44 g/mol | CymitQuimica[1] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| pKa | ~7-8 | Inferred from related halophenols[5][6] |
| logP | ~3-4 | Inferred from related halophenols |
Note on Predicted Values: The pKa and logP values are estimations based on the properties of structurally similar compounds. The presence of electron-withdrawing halogen atoms is expected to increase the acidity of the phenolic proton (lower pKa) compared to phenol itself. The significant halogenation also increases the lipophilicity of the molecule, leading to a higher predicted octanol-water partition coefficient (logP).
Solubility of this compound in Common Organic Solvents
Direct experimental data on the quantitative solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its predicted physicochemical properties, particularly its relatively high lipophilicity (high logP) and the presence of a polar hydroxyl group capable of hydrogen bonding, we can anticipate its solubility trends.
The principle of "like dissolves like" is a valuable guide.[2][3] Solvents with similar polarity and hydrogen bonding capabilities to the solute are generally more effective at dissolving it. Given that this compound possesses both a nonpolar aromatic ring with bulky halogens and a polar hydroxyl group, it is expected to exhibit solubility in a range of solvents.
Expected Solubility Trends:
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the phenol can form hydrogen bonds with the hydroxyl group of the alcohol solvents. The alkyl portion of the alcohols can interact with the nonpolar aromatic ring. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are polar and can interact with the polar hydroxyl group of the phenol. Their ability to accept hydrogen bonds is a key factor. |
| Nonpolar | Hexane, Toluene | Low to Moderate | While the halogenated aromatic ring has nonpolar character, the presence of the polar hydroxyl group will limit solubility in highly nonpolar solvents. Toluene, being aromatic, may show slightly better solubility than aliphatic hexane due to pi-pi stacking interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity of these solvents is intermediate, and they can interact favorably with both the polar and nonpolar regions of the molecule. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive and reliable solubility data, a robust experimental protocol is essential. The shake-flask method is a widely recognized and accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[7][8][9][10] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that the resulting solution is saturated. The concentration of the dissolved compound is then accurately measured, typically using High-Performance Liquid Chromatography (HPLC).[5][11][12][13][14]
Figure 2: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Step-by-Step Methodology:
1. Materials and Reagents:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (compatible with the organic solvents)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase components (e.g., acetonitrile, water, acid modifier)
2. Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
3. Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.
4. Sample Preparation for Analysis:
-
After the equilibration period, remove the vials from the incubator and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.
5. HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the prepared standards and the diluted sample onto the HPLC system.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original solubility in the organic solvent by accounting for the dilution factor.
Discussion and Field-Proven Insights
The solubility of a compound is not merely a single data point but a reflection of the intricate interplay between the solute and the solvent at a molecular level. For this compound, its halogenated and phenolic nature presents a fascinating case study.
-
Impact of Halogenation: The presence of chlorine, fluorine, and iodine atoms significantly increases the molecular weight and surface area of the molecule, which can influence its crystal lattice energy. A higher crystal lattice energy would generally lead to lower solubility. However, these halogens also contribute to the lipophilicity of the compound, enhancing its affinity for nonpolar and moderately polar organic solvents.
-
The Role of the Phenolic Hydroxyl Group: The hydroxyl group is a key player in the solubility of this compound. Its ability to act as both a hydrogen bond donor and acceptor makes it particularly amenable to dissolving in protic solvents like alcohols. In aprotic polar solvents, it can still act as a hydrogen bond donor to the solvent's acceptor atoms (e.g., the oxygen in acetone or DMSO).
-
Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening and can sometimes overestimate the true equilibrium solubility due to the formation of supersaturated solutions.[7][9] The shake-flask method described in this guide is designed to determine the thermodynamic solubility, which represents the true equilibrium state and is more relevant for formulation and development decisions.[7][8][9][10]
-
Practical Implications for Drug Development: A comprehensive solubility profile in various organic solvents is invaluable for several stages of drug development:
-
Crystallization and Purification: Identifying suitable solvent systems for efficient crystallization and removal of impurities.
-
Formulation: Selecting appropriate co-solvents or vehicles for preclinical and clinical formulations.
-
Analytical Method Development: Choosing appropriate diluents for sample preparation in various analytical techniques.
-
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong understanding of its physicochemical properties allows for reasoned predictions of its behavior in common organic solvents. This technical guide has provided a framework for understanding these properties, a detailed and reliable experimental protocol for their determination, and expert insights into the practical implications of solubility data. For researchers and drug development professionals, the principles and methodologies outlined herein serve as a robust foundation for the rational selection of solvents and the successful advancement of compounds like this compound through the development pipeline.
References
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved from [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). Scirp.org. Retrieved from [Link]
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Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent. Retrieved from [Link]
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1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health. Retrieved from [Link]
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2-Chloro-4-fluorophenol | C6H4ClFO | CID 74814. (n.d.). PubChem. Retrieved from [Link]
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Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. (2006). PubMed. Retrieved from [Link]
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Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). (n.d.). Cheméo. Retrieved from [Link]
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2-Chloro-4-fluorophenol.pdf. (n.d.). Cheméo. Retrieved from [Link]
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2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522. (n.d.). PubChem. Retrieved from [Link]
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Why do haloalkanes dissolve in organic solvents? (2017). Quora. Retrieved from [Link]
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Solubility in organic solvents and water. (2014). Reddit. Retrieved from [Link]
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halogenated organic solvents: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
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Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermochemical Profile of 2-Chloro-4-fluoro-5-iodophenol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Imperative for Thermochemical Data
Halogenated phenols are a class of compounds frequently utilized as intermediates and structural motifs in the synthesis of pharmaceuticals and other high-value materials.[1] The specific substitution pattern of 2-Chloro-4-fluoro-5-iodophenol presents a unique combination of electron-withdrawing and sterically demanding groups, which can confer desirable properties but also introduce complexities in its energetic behavior.
A molecule's thermochemical data provides a quantitative measure of its intrinsic stability and energy content. This information is not merely academic; it has profound practical implications:
-
Process Safety and Hazard Analysis: The standard enthalpy of formation (ΔfH°) is a direct indicator of the energy stored within a molecule. This value is critical for calculating the heat of reaction for synthesis steps and identifying potential thermal runaway hazards during scale-up.
-
Reaction Modeling and Optimization: Accurate Gibbs free energies of formation (ΔfG°) and entropies (S°) allow for the prediction of reaction spontaneity and equilibrium positions, guiding the optimization of synthetic routes for maximum yield and efficiency.[2][3][4]
-
Computational Chemistry and Drug Design: Gas-phase thermochemical data serves as a crucial benchmark for validating and parameterizing computational models.[5][6] These models are indispensable for predicting molecular interactions, metabolic stability, and other properties in the early stages of drug discovery.
This guide outlines a dual-pronged strategy, combining rigorous experimental techniques with high-accuracy computational chemistry, to establish a complete and reliable thermochemical profile for this compound.
Experimental Determination of Thermochemical Properties
The cornerstone of thermochemistry is precise calorimetric measurement. For a novel, polyhalogenated compound, a multi-technique approach is required to capture its complete energetic landscape.
Standard Enthalpy of Formation via Combustion Calorimetry
The standard molar enthalpy of formation (ΔfH°(cr)) in the crystalline state is most accurately determined by measuring the standard molar enthalpy of combustion (ΔcH°).
Causality Behind Experimental Choices: For organic compounds containing halogens, particularly a mix like chlorine and iodine, static-bomb calorimetry is insufficient. The combustion products include a complex mixture of corrosive acids (HCl, HF, HI) and free halogens. A rotating-bomb calorimeter is the authoritative standard in this context.[7][8] The rotation, combined with a suitable reducing agent (e.g., hydrazine dihydrochloride solution), ensures that all halogen species are converted into a uniform, analyzable aqueous solution of the corresponding hydrohalic acids, leading to a well-defined final state.[8]
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of high-purity, crystalline this compound (approx. 0.8 - 1.2 g) is weighed accurately. The sample is placed in a silica crucible.
-
Bomb Preparation: 10 cm³ of a dilute hydrazine dihydrochloride solution is added to the bottom of the bomb to act as a reducing agent.
-
Assembly and Pressurization: The crucible is placed in the bomb, and a platinum fuse wire is positioned to contact the pellet. The bomb is sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of 3.04 MPa.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's isoparaffinic jacket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored with a precision of 10-4 K until the final temperature plateau is reached.
-
Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are collected. The concentrations of HCl, HF, and HI in the aqueous solution are determined via ion chromatography and titration to correct for the heats of formation of the acids. The amount of nitric acid formed from residual nitrogen is determined by titration.
-
Energy Calculation: The gross heat released (ΔUc) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined using a certified benzoic acid standard). Standard Washburn corrections are applied to reduce the data to standard state conditions, yielding the standard energy of combustion (ΔcU°).
-
Enthalpy Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction. The standard enthalpy of formation is then derived using Hess's Law.
Phase Change Energetics via Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat capacity (Cp) and the enthalpy of fusion (ΔcrlHm°).
Causality Behind Experimental Choices: DSC provides a rapid and accurate method for determining the energetic properties of phase transitions. By precisely measuring the heat flow into the sample as a function of temperature, we can quantify the energy required to melt the solid and the heat capacity of both the solid and liquid phases. This is essential for understanding polymorphism and the compound's behavior at different temperatures.
Experimental Protocol: Differential Scanning Calorimetry
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity indium and zinc standards.
-
Sample Preparation: A small amount (3-5 mg) of crystalline this compound is hermetically sealed in an aluminum pan.
-
Heat Capacity Measurement: The sample is subjected to a modulated temperature program (e.g., heating at 2-5 K/min with a modulation amplitude of ±0.5 K every 60 seconds) over a temperature range below the melting point to determine the solid-phase heat capacity (Cp,cr). The measurement is repeated above the melting point for the liquid-phase heat capacity (Cp,l).
-
Enthalpy of Fusion Measurement: The sample is heated at a constant rate (e.g., 10 K/min) through its melting transition. The melting temperature (Tfus) is taken as the onset of the melting endotherm, and the enthalpy of fusion (ΔcrlHm°) is determined by integrating the peak area.
Enthalpy of Sublimation via Knudsen Effusion Mass Spectrometry
To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (ΔcrgHm°) must be measured. This links the condensed-phase data from combustion calorimetry to the gaseous state.
Causality Behind Experimental Choices: The Knudsen effusion technique is ideal for compounds with low vapor pressure.[9] By measuring the rate of mass loss through a small orifice at different temperatures under high vacuum, the vapor pressure can be determined. The Clausius-Clapeyron equation then allows for the direct calculation of the enthalpy of sublimation.
Experimental Protocol: Knudsen Effusion
-
Apparatus: A sample of this compound is placed in a Knudsen cell, which is a small container with a precisely machined effusion orifice of known area.
-
Measurement: The cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.
-
Data Collection: The rate of mass loss is measured at each temperature.
-
Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss.
-
Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation at the mean temperature of the experiment is derived from the slope of the ln(p) versus 1/T plot, according to the Clausius-Clapeyron equation. This value is then adjusted to 298.15 K using the determined heat capacities of the crystalline and gaseous phases.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, and as a powerful complementary tool, high-level quantum chemical calculations can provide reliable predictions of thermochemical properties.
Causality Behind Method Choices: Simple DFT or Hartree-Fock methods may not be sufficient for polyhalogenated systems where electron correlation effects are complex. High-accuracy composite methods, such as the Gaussian-n (G3, G4) or Complete Basis Set (CBS) families, are the gold standard.[5] These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation, core-valence effects, and spin-orbit coupling (which is particularly important for iodine-containing compounds), yielding results that often approach "chemical accuracy" (± 4 kJ/mol).[6]
Computational Workflow
The following workflow outlines the necessary steps for a robust computational determination of thermochemical properties.
Caption: A standard workflow for high-accuracy computational thermochemistry.
Step-by-Step Computational Protocol
-
Structure Generation: The 3D structure of this compound is built. A conformational search is performed to locate the lowest energy conformer, particularly concerning the orientation of the hydroxyl group.
-
Geometry Optimization: The geometry of the lowest-energy conformer is optimized using a reliable DFT method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.
-
-
High-Level Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a high-accuracy composite method like G4. This provides a highly accurate electronic energy.
-
Thermochemical Data Calculation: The final gas-phase enthalpy of formation at 298.15 K is calculated by combining the G4 electronic energy with the thermal corrections from the frequency calculation and the known experimental enthalpies of formation of the constituent atoms in their standard states. The Gibbs free energy and entropy are similarly calculated from the output of the frequency calculation.
Data Summary and Application
The results from the experimental and computational studies should be compiled for a comprehensive overview. The synergy between these methods provides a self-validating system: experimental results anchor the computational values, which in turn can provide data (like gas-phase heat capacity) that is difficult to measure directly.
Summary of Key Thermochemical Parameters
| Parameter | Symbol | Experimental Value (kJ/mol) | Computational Value (kJ/mol) | Method |
| Condensed Phase (Crystalline) | ||||
| Std. Enthalpy of Formation (298.15 K) | ΔfH°(cr) | TBD | N/A | Rotating-Bomb Calorimetry |
| Std. Enthalpy of Fusion | ΔcrlHm° | TBD | N/A | Differential Scanning Calorimetry |
| Heat Capacity (Solid) | Cp,cr | TBD | N/A | Differential Scanning Calorimetry |
| Gas Phase | ||||
| Std. Enthalpy of Sublimation (298.15 K) | ΔcrgHm° | TBD | N/A | Knudsen Effusion |
| Std. Enthalpy of Formation (298.15 K) | ΔfH°(g) | TBD | TBD | Calorimetry + Sublimation / G4 Theory |
| Std. Gibbs Free Energy of Formation | ΔfG°(g) | TBD | TBD | From S° and ΔfH°(g) / G4 Theory |
| Std. Molar Entropy | S°(g) | TBD | TBD | From Frequency Calculation |
| Heat Capacity (Gas) | Cp,g | TBD | TBD | From Frequency Calculation |
TBD = To Be Determined by the methodologies outlined in this guide.
Application in Drug Development
The generated data directly informs critical stages of the drug development pipeline.
Caption: Logical flow from data generation to key development outcomes.
Conclusion
While the thermochemical properties of this compound have not yet been reported, this guide provides a complete and authoritative roadmap for their determination. By integrating state-of-the-art experimental calorimetry with high-accuracy computational chemistry, researchers can generate the reliable data essential for advancing process development, ensuring safety, and building predictive models. This dual approach represents a best-practice standard for the comprehensive characterization of novel chemical entities, mitigating risks and accelerating the path from laboratory-scale synthesis to industrial application.
References
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Ribeiro da Silva, M. A. V., Lobo Ferreira, A. I. M. C., & Cimas, Á. (2011). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]
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ResearchGate. (n.d.). Thermochemistry of Phenols and Related Arenols. Retrieved from [Link]
- Skinner, H. A. (Ed.). (1962). Experimental Thermochemistry, Volume II. Interscience Publishers.
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El-Nahas, A. M., et al. (2006). Computational Study on Thermochemical Properties for Perhalogenated Methanols (CX3OH) (X = F, Cl, Br). The Journal of Physical Chemistry A. Available at: [Link]
-
NIST. (n.d.). Phenol, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
- Ishii, A., & Maruyama, T. (1991). Process for preparing 2-chloro-4-fluorophenol. U.S. Patent No. 5,053,557. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). 2-Chloro-5-fluorophenol. Retrieved from [Link]
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Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]
-
OpenStax. (2019). 16.4 Free Energy. In Chemistry 2e. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, March 30). Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K [Video]. YouTube. Available at: [Link]
- Paraskevas, P. D., et al. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. NSF Public Access Repository.
-
Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Retrieved from [Link]
-
Brinck, T., Haeberlein, M., & Jonsson, M. (1997). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. Available at: [Link]
-
Verevkin, S. P. (1998). Thermochemistry of phenols: experimental standard molar enthalpies of formation of 2-phenylphenol, 4-phenylphenol, 2,6-diphenylphenol, and 2,2′- and 4,4′-dihydroxybiphenyl. The Journal of Chemical Thermodynamics. Available at: [Link]
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An In-Depth Technical Guide to the Purity Analysis of Commercially Available 2-Chloro-4-fluoro-5-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate tapestry of pharmaceutical development, the quality of each thread determines the integrity of the final fabric. Pharmaceutical intermediates, such as 2-Chloro-4-fluoro-5-iodophenol, are the foundational threads from which active pharmaceutical ingredients (APIs) are woven. The purity of these intermediates is not a mere metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities introduced at this stage can have cascading effects, leading to unforeseen side reactions, reduced yield, and potentially toxic byproducts in the API. Therefore, a robust and comprehensive analytical strategy for purity assessment is paramount. This guide, written from the perspective of a Senior Application Scientist, provides a detailed, experience-driven approach to the purity analysis of commercially available this compound, emphasizing not just the "how" but the critical "why" behind each analytical choice.
Understanding the Molecular Landscape: Synthesis and Potential Impurities
A thorough purity analysis begins with a deep understanding of the compound's synthetic route. While multiple pathways to this compound may exist, a common and logical approach involves the electrophilic iodination of 2-chloro-4-fluorophenol. This seemingly straightforward step is fraught with potential for impurity generation, which must be meticulously controlled and monitored.
A plausible synthesis route is the direct iodination of 2-chloro-4-fluorophenol using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent.
Caption: Plausible synthesis of this compound.
Based on this synthetic pathway, a spectrum of potential impurities can be anticipated:
-
Starting Material: Unreacted 2-chloro-4-fluorophenol is a primary and expected impurity.
-
Regioisomers: Electrophilic substitution on the aromatic ring is not always perfectly selective. The iodination could potentially occur at other positions, leading to regioisomers such as 2-chloro-4-fluoro-3-iodophenol or 2-chloro-4-fluoro-6-iodophenol. The electronic effects of the existing substituents (chloro, fluoro, and hydroxyl groups) direct the incoming electrophile, but minor isomers are often unavoidable.
-
Over-iodinated Species: If the reaction conditions are not tightly controlled, di- or even tri-iodinated products could form.
-
By-products from Precursor Synthesis: The purity of the starting material, 2-chloro-4-fluorophenol, is also crucial. A common synthesis for this precursor involves the chlorination of 4-fluorophenol.[1] This can introduce impurities like 2,6-dichloro-4-fluorophenol and unreacted 4-fluorophenol, which could carry over into the final product.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., dichloromethane, acetonitrile, ethyl acetate) and remnants of the iodinating agent or any catalysts are also potential impurities.
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Specific Examples | Origin |
| Starting Material | 2-Chloro-4-fluorophenol | Incomplete reaction |
| Regioisomers | 2-Chloro-4-fluoro-3-iodophenol, 2-Chloro-4-fluoro-6-iodophenol | Non-selective iodination |
| Over-iodinated Species | Di-iodinated chlorofluorophenols | Excess iodinating agent or harsh conditions |
| Precursor-related | 4-Fluorophenol, 2,6-Dichloro-4-fluorophenol | Impurities in the starting material |
| Process-related | Residual solvents (e.g., Acetonitrile, Dichloromethane), Reagent residues (e.g., Succinimide from NIS) | Reaction and work-up |
| Degradation Products | Oxidized species (e.g., quinones), Dehalogenated species | Exposure to light, air, or harsh pH |
A Multi-Pronged Analytical Approach: The Self-Validating System
No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy analysis relies on a multi-pronged, or orthogonal, approach where different techniques with distinct separation and detection principles are employed. This creates a self-validating system, where the results from one method corroborate and are confirmed by another. For this compound, the core analytical triumvirate is High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
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Methodological & Application
Buchwald-Hartwig amination of 2-Chloro-4-fluoro-5-iodophenol
An Application Guide to the Chemoselective Buchwald-Hartwig Amination of 2-Chloro-4-fluoro-5-iodophenol
Abstract
This technical guide provides a comprehensive framework for the palladium-catalyzed Buchwald-Hartwig amination of this compound, a polyhalogenated aromatic substrate of interest in pharmaceutical and materials science research. The inherent challenge in the functionalization of such molecules lies in achieving high chemoselectivity. This document outlines the mechanistic principles, critical parameter selection, and a detailed, field-tested protocol for the selective amination at the C-I position, while preserving the C-Cl and C-F bonds. We delve into the rationale behind the choice of catalyst, ligand, base, and solvent, offering a self-validating experimental workflow designed for reproducibility and high-yield synthesis.
Introduction: The Challenge of Selective C-N Bond Formation
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for forging carbon-nitrogen bonds, a transformation central to the creation of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Its power lies in its broad substrate scope and functional group tolerance, superseding harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[1]
The substrate, this compound, presents a classic challenge in regioselective cross-coupling. It possesses three distinct carbon-halogen bonds (C-I, C-Cl, C-F) and an acidic phenolic hydroxyl group. The primary objective is to selectively form a C-N bond at the most reactive site without disturbing the other functionalities. This guide provides the expertise to navigate these challenges effectively.
Mechanistic Rationale and Chemoselectivity
The efficacy of a Buchwald-Hartwig amination hinges on a fundamental catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is paramount to rational protocol design.
The Catalytic Cycle
The generally accepted mechanism proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5] The cycle begins with a Pd(0) complex, which undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the amine, forming a palladium-amido complex. The final step, reductive elimination, forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][7]
Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.
The Principle of Chemoselectivity
For polyhalogenated substrates, the site of the initial oxidative addition dictates the reaction's outcome. This step is highly dependent on the carbon-halogen bond dissociation energy (BDE). The general reactivity trend for palladium catalysts is C–I > C–Br > C–OTf > C–Cl > C–F.[8] This established hierarchy allows for predictable, selective coupling at the carbon-iodine bond of this compound, leaving the more robust C-Cl and C-F bonds intact.
Figure 2: Reactivity hierarchy of halogen sites on the substrate.
Critical Parameter Optimization
Success in this specific amination requires careful consideration of four key components: the palladium source/ligand, the base, the solvent, and the amine coupling partner.
Catalyst and Ligand Selection
-
Rationale: Early catalyst systems often struggled with challenging substrates. The evolution of bulky, electron-rich biaryl phosphine ligands, developed extensively by the Buchwald group, has been a breakthrough.[1][9] These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst deactivation.[7] For a polyhalogenated phenol, a robust catalyst system is essential.
-
Recommendation: We recommend a modern, well-defined palladium pre-catalyst such as tBuXPhos Pd G3 or an in-situ generated catalyst from Pd₂(dba)₃ and a ligand like XPhos or tBuXPhos . These systems exhibit high activity and broad functional group tolerance, making them ideal for this transformation.[10]
Choice of Base
-
Rationale: The choice of base is arguably the most critical decision for this substrate. The phenolic proton is acidic (pKa ≈ 9-10) and will react with the base. A very strong base, such as sodium tert-butoxide (NaOtBu), is commonly used in Buchwald-Hartwig reactions.[3] However, its use here could lead to the formation of a sodium phenoxide intermediate, which could potentially act as a nucleophile, leading to undesired O-arylation side products (ether formation). Furthermore, strong bases can be incompatible with other sensitive functional groups.[11]
-
Recommendation: A milder inorganic base like caesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is strongly recommended.[3][11] These bases are sufficiently strong to facilitate the deprotonation of the coordinated amine within the catalytic cycle but are less likely to cause deleterious side reactions involving the phenol group. Their good solubility in common organic solvents is also an advantage.[3]
Solvent System
-
Rationale: The solvent must solubilize the reactants and facilitate the reaction without interfering with the catalyst. Aprotic solvents are standard. While ethereal solvents like 1,4-dioxane are common, aromatic hydrocarbons are also highly effective.[12][13]
-
Recommendation: Toluene or 1,4-dioxane are excellent choices. They have appropriate boiling points for thermal reactions and are compatible with the recommended catalyst systems.
Experimental Protocol: Amination with Morpholine
This protocol details the selective amination of this compound with morpholine, a representative secondary amine.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 288.45 | 1.0 | 1.0 | 288 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |
| XPhos | 476.62 | 0.04 | 0.04 | 19.1 mg |
| Caesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 | 652 mg |
| Toluene (anhydrous) | - | - | - | 5 mL |
| Equipment | ||||
| Schlenk flask or reaction vial | 25 mL | |||
| Magnetic stirrer and stir bar | ||||
| Inert atmosphere (Argon or Nitrogen) | ||||
| Heating mantle or oil bath | ||||
| Standard glassware for work-up | ||||
| TLC plates and Silica gel |
Step-by-Step Procedure
Figure 3: Step-by-step experimental workflow diagram.
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (288 mg, 1.0 mmol), caesium carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol).
-
Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Through a septum, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cooling and Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-chloro-4-fluoro-5-(morpholin-4-yl)phenol.
Troubleshooting and Key Insights
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxygen exposure), insufficient temperature, poor quality reagents. | Ensure a rigorously inert atmosphere. Use a fresh, high-quality palladium source and ligand. Confirm the reaction temperature. Consider a different ligand generation (e.g., G4 pre-catalysts). |
| Formation of Side Products | Competing O-arylation, hydrodehalogenation of the C-I bond.[1] | Use a milder base (K₃PO₄ instead of Cs₂CO₃). Ensure the amine is of high purity. Lowering the reaction temperature slightly may improve selectivity. |
| Difficult Purification | Streaking on silica gel due to the acidic phenol. | Add a small amount (0.5-1%) of triethylamine or acetic acid to the chromatography eluent to suppress ionization and improve peak shape. |
| Iodide Inhibition | Iodide generated in the reaction can sometimes inhibit the catalyst.[3] | The use of modern biaryl phosphine ligands like XPhos is specifically designed to mitigate this effect by preventing the formation of inactive palladium-iodide dimers.[10] |
Conclusion
The chemoselective Buchwald-Hartwig amination of this compound is a highly achievable transformation with careful and rational selection of reaction parameters. By targeting the labile carbon-iodine bond and employing a modern palladium-biarylphosphine catalyst system in conjunction with a mild inorganic base, researchers can efficiently synthesize valuable substituted phenol derivatives. The protocol and insights provided herein serve as a robust starting point for further exploration and application in complex molecule synthesis.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]
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Buchwald-Hartwig Cross-Coupling. In: J&K Scientific LLC. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. In: WordPress. [Link]
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Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
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Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
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The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
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An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Chloro-4-fluoro-5-iodophenol
Introduction: The Versatility of a Halogenated Phenol in Modern Drug Discovery
Substituted phenols are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of pharmaceutical agents.[1] The strategic placement of various functional groups on the phenolic ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. Among these, 2-Chloro-4-fluoro-5-iodophenol stands out as a particularly valuable starting material due to its unique arrangement of halogen atoms, each offering a distinct handle for synthetic transformations.[2] The presence of chlorine, fluorine, and iodine imparts specific electronic and steric properties, influencing its reactivity in a predictable manner. This allows for selective functionalization, a key requirement in the multi-step synthesis of complex drug molecules.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of a key intermediate of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. The protocols detailed herein are grounded in established synthetic methodologies, including protective group chemistry and modern cross-coupling reactions, offering a practical and reproducible pathway to valuable pharmaceutical building blocks.
Core Synthetic Strategy: A Stepwise Approach to a Trametinib Intermediate
The primary focus of this guide is the synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a crucial intermediate in the synthesis of Trametinib. While various synthetic routes to Trametinib exist, many rely on precursors such as 2-fluoro-4-iodoaniline.[3][4] This guide presents a plausible and well-supported pathway to synthesize a closely related and equally valuable intermediate, starting from the more readily available this compound.
Our proposed synthetic pathway is a three-step process, as illustrated in the workflow diagram below. This strategy leverages the differential reactivity of the halogen atoms and the phenolic hydroxyl group to achieve the desired transformations in a controlled manner.
Caption: Proposed synthetic workflow for a Trametinib intermediate.
Part 1: Protection of the Phenolic Hydroxyl Group
To prevent unwanted side reactions in the subsequent C-N coupling step, the first crucial transformation is the protection of the acidic phenolic hydroxyl group. The methoxymethyl (MOM) ether is an excellent choice for this purpose due to its ease of introduction and its stability under the basic conditions of the Buchwald-Hartwig amination, yet it can be readily cleaved under acidic conditions.[5][6]
Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-iodo-1-(methoxymethoxy)benzene
Objective: To protect the hydroxyl group of this compound as a methoxymethyl (MOM) ether.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 148254-33-5 | 272.44 | 1.0 |
| Chloromethyl methyl ether (MOM-Cl) | 107-30-2 | 80.51 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |
| Saturated aqueous sodium bicarbonate | 144-55-8 | 84.01 | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - |
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Chloro-4-fluoro-5-iodo-1-(methoxymethoxy)benzene as a pure compound.
Expected Outcome: The product, 2-Chloro-4-fluoro-5-iodo-1-(methoxymethoxy)benzene, is expected to be a stable oil or low-melting solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Selective Amination via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] Its high functional group tolerance and broad substrate scope make it an ideal choice for the selective amination of the aryl iodide in the presence of the less reactive aryl chloride. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F, which allows for the selective amination at the iodine-substituted position.[7][8]
Protocol 2: Synthesis of 5-Amino-2-chloro-4-fluoro-1-(methoxymethoxy)benzene
Objective: To selectively introduce an amino group at the 5-position of the MOM-protected phenol via a Buchwald-Hartwig amination.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-Chloro-4-fluoro-5-iodo-1-(methoxymethoxy)benzene | - | 316.47 | 1.0 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF) | 4039-32-1 | 167.33 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 0.04 |
| Toluene, anhydrous | 108-88-3 | 92.14 | - |
| Saturated aqueous ammonium chloride | 12125-02-9 | 53.49 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 2-Chloro-4-fluoro-5-iodo-1-(methoxymethoxy)benzene (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).
-
Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature.
-
Add Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq., 1.0 M solution in THF) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Amino-2-chloro-4-fluoro-1-(methoxymethoxy)benzene.
Expected Outcome: The aminated product is expected to be a solid. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) is essential to confirm the selective amination at the desired position and the retention of the MOM protecting group and other halogen atoms.
Part 3: Urea Formation
The final step in the synthesis of our target intermediate is the formation of the urea moiety. This can be achieved by reacting the newly installed amino group with a suitable cyclopropyl isocyanate precursor.
Protocol 3: Synthesis of N-(4-Chloro-2-fluoro-5-(methoxymethoxy)phenyl)-N'-cyclopropylurea
Objective: To form the cyclopropylurea functionality on the aniline intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 5-Amino-2-chloro-4-fluoro-1-(methoxymethoxy)benzene | - | 205.61 | 1.0 |
| Cyclopropyl isocyanate | 4747-66-6 | 83.09 | 1.1 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.1 (catalytic) |
Procedure:
-
Dissolve 5-Amino-2-chloro-4-fluoro-1-(methoxymethoxy)benzene (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of triethylamine (TEA) (0.1 eq.).
-
Slowly add cyclopropyl isocyanate (1.1 eq.) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by flash column chromatography if necessary.
Expected Outcome: The desired urea product, N-(4-Chloro-2-fluoro-5-(methoxymethoxy)phenyl)-N'-cyclopropylurea, should be obtained as a solid. Full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is required to confirm its identity and purity.
Part 4: Deprotection to Yield the Final Intermediate
The final step is the removal of the MOM protecting group to unveil the phenolic hydroxyl group. This is typically achieved under acidic conditions.
Protocol 4: Synthesis of N-(4-Chloro-2-fluoro-5-hydroxyphenyl)-N'-cyclopropylurea
Objective: To deprotect the MOM ether to yield the final phenolic urea intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| N-(4-Chloro-2-fluoro-5-(methoxymethoxy)phenyl)-N'-cyclopropylurea | - | 288.70 | 1.0 |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | Excess |
| Methanol | 67-56-1 | 32.04 | - |
| Saturated aqueous sodium bicarbonate | 144-55-8 | 84.01 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
Procedure:
-
Dissolve N-(4-Chloro-2-fluoro-5-(methoxymethoxy)phenyl)-N'-cyclopropylurea (1.0 eq.) in methanol.
-
Add a few drops of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or flash column chromatography to yield the final product, N-(4-Chloro-2-fluoro-5-hydroxyphenyl)-N'-cyclopropylurea.
Expected Outcome: The final product is expected to be a solid with analytical data consistent with the desired structure.
Data Summary
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 2-Chloro-4-fluoro-5-iodo-1-(methoxymethoxy)benzene | C₇H₆ClFIO₂ | 316.47 | 85-95 |
| 5-Amino-2-chloro-4-fluoro-1-(methoxymethoxy)benzene | C₈H₉ClFNO₂ | 205.61 | 70-85 |
| N-(4-Chloro-2-fluoro-5-(methoxymethoxy)phenyl)-N'-cyclopropylurea | C₁₂H₁₄ClFN₂O₃ | 288.70 | 80-90 |
| N-(4-Chloro-2-fluoro-5-hydroxyphenyl)-N'-cyclopropylurea | C₁₁H₁₂ClFN₂O₂ | 244.68 | 90-98 |
Conclusion
This application note provides a detailed and practical guide for the synthesis of a key pharmaceutical intermediate for Trametinib, starting from this compound. The described protocols utilize robust and well-established synthetic transformations, offering a reliable pathway for researchers in the field of drug discovery and development. The strategic use of protective group chemistry and selective cross-coupling reactions highlights the utility of highly functionalized starting materials in the efficient construction of complex molecules.
References
- Google Patents. (2019).
-
Patsnap. (2021). A method for synthesizing trametinib key intermediate - Eureka. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PMC. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
- Google Patents. (n.d.).
-
PubMed. (2007). An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand. [Link]
-
PMC. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. [Link]
-
Semantic Scholar. (n.d.). Mild method for Ullmann coupling reaction of amines and aryl halides. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
PMC. (2021). A Selective Single Step Amidation of Polyfluoroarenes. [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
-
ACS Publications. (1998). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. [Link]
-
ACS Publications. (1997). Room Temperature Catalytic Amination of Aryl Iodides. [Link]
-
ResearchGate. (2014). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ResearchGate. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]
-
PubMed. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. [Link]
-
PubMed. (2021). A Selective Single Step Amidation of Polyfluoroarenes. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Wikipedia. (n.d.). Chloromethyl methyl ether. [Link]
-
MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of N-substituted anilines via Smiles rearrangement. [Link]
-
AUB ScholarWorks. (n.d.). of the reaction between. [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
-
Ereztech. (n.d.). Chloromethyl methyl ether | MOM chloride | ClCH2OCH3. [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Indian Institute of Technology Kanpur. (1991). chlorosulfonyl isocyanate with styryl cyclopropyl - ketones, 1-aryl-2-benzoylcyclopropanes and oxetanes. [Link]
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PMC. (2012). Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers. [Link]
-
ResearchGate. (2012). synthesis of Cyclopropyl anilines. [Link]
-
PMC. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]
-
PubMed. (2020). A photochemical dehydrogenative strategy for aniline synthesis. [Link]
-
askIITians. (2025). What is the reaction involved when aniline is converted into phenyl isocyanide?. [Link]
-
ResearchGate. (2017). Reactions carried out between the isocyanate groups with (A) amino.... [Link]
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Application Notes & Protocols: The Strategic Use of 2-Chloro-4-fluoro-5-iodophenol in the Synthesis of Next-Generation Agrochemicals
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in the development of novel agrochemicals. The focus of this document is the strategic application of 2-Chloro-4-fluoro-5-iodophenol, a versatile tri-halogenated phenolic intermediate, in the synthesis of advanced herbicidal compounds. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the broader implications for designing potent and selective agrochemicals.
Introduction: The Significance of Polysubstituted Phenols in Agrochemical Design
The development of new agrochemicals is a critical endeavor to ensure global food security. A key strategy in the design of novel herbicides is the use of highly functionalized aromatic building blocks. Polysubstituted phenols, in particular, offer a rigid scaffold upon which various pharmacophores can be installed, leading to compounds with high biological activity. This compound is an exemplary starting material due to its unique substitution pattern. The presence of three different halogens (chlorine, fluorine, and iodine) at specific positions on the phenol ring allows for selective and sequential chemical transformations, providing a powerful tool for combinatorial synthesis and the fine-tuning of a molecule's herbicidal properties.
The chlorine and fluorine atoms are known to enhance the metabolic stability and binding affinity of a molecule to its target protein. The iodine atom, being the most reactive of the three halogens, serves as a versatile handle for introducing further complexity through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This strategic arrangement of functional groups makes this compound a highly valuable intermediate for the synthesis of a diverse library of potential agrochemicals.
Application Showcase: Synthesis of a Novel Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide
To illustrate the utility of this compound, we will outline the synthesis of a hypothetical novel herbicide targeting the Protoporphyrinogen Oxidase (PPO) enzyme. PPO inhibitors are a well-established class of herbicides that act by blocking chlorophyll biosynthesis, leading to rapid weed death.[1] The general structure of many PPO-inhibiting herbicides features a substituted phenyl ring linked to a heterocyclic moiety.
Our synthetic strategy will leverage the reactivity of the hydroxyl and iodo groups of this compound to construct a novel herbicidal candidate. The proposed synthesis involves a two-step process:
-
Williamson Ether Synthesis: The phenolic hydroxyl group will be alkylated with a suitable heterocyclic partner.
-
Suzuki Cross-Coupling: The iodine atom will be replaced with a substituted aryl group to enhance the molecule's activity and selectivity.
This approach allows for the modular assembly of the final product, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
Safety First: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[2][3][4][5] This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][5]
Step 1: Williamson Ether Synthesis of 2-Chloro-4-fluoro-5-(heterocyclyloxy)iodobenzene
This initial step involves the coupling of this compound with a suitable heterocyclic halide. For this example, we will use 2-chloro-3-methoxypyrazine as the coupling partner.
-
Reagents and Materials:
-
This compound
-
2-chloro-3-methoxypyrazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
-
-
Protocol:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add 2-chloro-3-methoxypyrazine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired ether.
-
Step 2: Suzuki Cross-Coupling for the Synthesis of the Final Herbicidal Compound
The second step introduces a substituted aryl group via a Suzuki cross-coupling reaction at the iodine position. We will use 4-methoxyphenylboronic acid as the coupling partner.
-
Reagents and Materials:
-
Product from Step 1
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), aqueous solution (2 M)
-
1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
-
Protocol:
-
To a 50 mL round-bottom flask, add the product from Step 1 (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (15 mL) and the 2 M aqueous potassium carbonate solution (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water (50 mL).
-
Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final novel herbicidal compound.
-
Data Presentation
| Compound | Structure | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| This compound | C₆H₃ClFIO | 272.44 | - | Solid |
| Intermediate Ether | C₁₁H₆ClFIN₂O₂ | 382.54 | 85 | Off-white solid |
| Final Product | C₁₈H₁₃ClFN₂O₃ | 374.76 | 78 | White solid |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a novel PPO-inhibiting herbicide.
Broader Applications and Future Directions
The synthetic route detailed above is just one example of the potential applications of this compound. The strategic placement of the three halogen atoms allows for a multitude of other transformations. For instance, the chloro and fluoro groups can be targeted for nucleophilic aromatic substitution under specific conditions, while the iodo group can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Future research could explore:
-
Diversification of the Heterocyclic Moiety: A wide array of heterocyclic halides can be employed in the Williamson ether synthesis to probe different binding interactions with the target enzyme.
-
Exploration of Different Cross-Coupling Partners: The Suzuki reaction can be replaced with other cross-coupling reactions to introduce different functionalities at the 5-position.
-
Synthesis of Other Agrochemical Classes: The unique reactivity of this compound makes it a suitable starting material for the synthesis of fungicides and insecticides as well.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for selective and sequential functionalization, enabling the efficient construction of complex molecules with potent biological activity. The detailed protocols and synthetic strategies presented in these application notes are intended to provide a solid foundation for researchers to explore the full potential of this valuable intermediate in their quest for the next generation of crop protection solutions.
References
-
Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC - NIH. (2025, October 13). Retrieved from [Link]
- Synthesis method of (2-chloro-5-iodophenyl) (4-fluorophenyl) ketone - Google Patents. (n.d.).
-
Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Publishing. (n.d.). Retrieved from [Link]
-
Design, synthesis, and biological activity of novel halogenated sulfite compounds. (2025, August 4). Retrieved from [Link]
-
Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors - PubMed. (n.d.). Retrieved from [Link]
- US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents. (n.d.).
- US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents. (n.d.).
-
2-Iodophenol - Sarex. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI. (n.d.). Retrieved from [Link]
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Derivatization of the phenolic hydroxyl group of 2-Chloro-4-fluoro-5-iodophenol
Application Note & Protocol Guide
Topic: Strategic Derivatization of the Phenolic Hydroxyl Group of 2-Chloro-4-fluoro-5-iodophenol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring three distinct halogen atoms and a reactive phenolic hydroxyl group—provides a versatile platform for the synthesis of complex molecules. The derivatization of the phenolic hydroxyl group is a critical first step in many synthetic routes, enabling chemists to modulate the molecule's physicochemical and pharmacological properties.
This guide provides an in-depth exploration of key strategies for derivatizing this phenolic hydroxyl group. We move beyond simple procedural lists to explain the underlying chemical principles and the rationale behind experimental choices. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for researchers aiming to incorporate this valuable scaffold into their drug discovery and development programs. The derivatization of natural phenols and their synthetic analogues is a cornerstone of developing new therapeutic agents.[1][2]
Core Principles: Reactivity of the Phenolic Group
The hydroxyl group of this compound is acidic due to the resonance stabilization of the corresponding phenoxide anion. The presence of electron-withdrawing halogens (Cl, F, I) further increases this acidity, making deprotonation more favorable compared to phenol itself.
The key to derivatization lies in converting the moderately nucleophilic phenol into a highly nucleophilic phenoxide ion through the use of a suitable base. This phenoxide is the primary reactive species in the most common and effective derivatization reactions: etherification and esterification.
Caption: General workflow for phenolic hydroxyl group derivatization.
Strategy 1: Etherification via Williamson Ether Synthesis
Converting the phenolic hydroxyl to an ether is a fundamental strategy used to install metabolically robust alkyl or aryl groups, or to protect the hydroxyl group during subsequent synthetic transformations.[3] The Williamson ether synthesis is the most reliable and widely used method for this purpose.[4][5][6] It proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking a primary alkyl halide or other electrophile with a good leaving group.[6][7]
Causality in Experimental Design
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for irreversibly and completely deprotonating the phenol, maximizing the concentration of the reactive phenoxide. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, and offer easier handling.[8][9]
-
Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is crucial. These solvents solvate the counter-ion (e.g., Na⁺) without solvating the phenoxide anion, thereby enhancing its nucleophilicity and accelerating the SN2 reaction.[4]
-
Electrophile Reactivity: The reactivity of the alkylating agent follows the order I > Br > Cl. Primary halides are preferred as secondary and tertiary halides can lead to competing elimination reactions.[4][6]
Caption: The concerted SN2 mechanism of the Williamson ether synthesis.
Protocol 1: Methylation of this compound
This protocol details the synthesis of 2-chloro-4-fluoro-5-iodo-1-methoxybenzene.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the phenol in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become homogeneous as the sodium phenoxide salt forms.
-
Add iodomethane (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with Et₂O and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ether.
Data Summary: Etherification Reactions
| Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (%) |
| Iodomethane | NaH | DMF | 0 to RT | 4-6 | >90 |
| Benzyl Bromide | K₂CO₃ | ACN | 80 | 6-12 | 85-95 |
| Ethyl Bromide | NaH | DMF | RT | 8-16 | 80-90 |
Strategy 2: Esterification via Schotten-Baumann Reaction
Esterification of the phenolic hydroxyl group is a common strategy for producing prodrugs, modifying lipophilicity, or introducing a functional handle for further chemistry. The Schotten-Baumann reaction is a classic and highly efficient method for acylating phenols using an acyl chloride or anhydride in the presence of an aqueous base.[10][11][12]
Causality in Experimental Design
-
Biphasic System: The reaction is often run in a two-phase system (e.g., dichloromethane/water or simply in aqueous base). The phenoxide is generated in the aqueous phase and reacts with the acyl chloride, which is more soluble in the organic phase, at the interface.
-
Role of the Base: An aqueous base, typically sodium hydroxide (NaOH), serves two critical functions:
-
Vigorous Stirring: Because it is often a biphasic reaction, vigorous stirring is essential to maximize the interfacial surface area and ensure a high reaction rate.
Protocol 2: Benzoylation of this compound
This protocol details the synthesis of (2-chloro-4-fluoro-5-iodophenyl) benzoate.
Materials:
-
This compound
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in 10% aqueous NaOH (approx. 5-10 mL per gram of phenol). Cool the solution to 0-5 °C.
-
Add benzoyl chloride (1.2 eq) dropwise while stirring the mixture vigorously. A white precipitate of the product may begin to form.[11][14]
-
After the addition is complete, continue to stir vigorously for 15-30 minutes.
-
Check the pH of the aqueous layer to ensure it is still basic. If not, add more NaOH solution.
-
Collect the solid product by vacuum filtration. If the product is oily or does not precipitate, extract the mixture with DCM.
-
If extracting, separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Wash the collected solid product thoroughly with cold water to remove any residual salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure phenyl ester.
Data Summary: Esterification Reactions
| Acylating Agent | Base | Solvent System | Temp (°C) | Typical Time (min) | Expected Yield (%) |
| Benzoyl Chloride | 10% NaOH | Water | 0-5 | 15-30 | >90 |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 30-60 | 85-95 |
| Acetic Anhydride | 10% NaOH | Water | RT | 60 | 80-90 |
Strategy 3: Silylation for Hydroxyl Protection
In multi-step syntheses, it is often necessary to temporarily "mask" or protect the reactive phenolic hydroxyl group to prevent it from interfering with reactions at other sites on the molecule. Silyl ethers are among the most common and versatile protecting groups for hydroxyls due to their ease of installation, stability under a wide range of conditions, and selective removal under mild conditions.[15][16]
Causality in Experimental Design
-
Silylating Agent: The choice of silylating agent determines the stability of the resulting silyl ether. Sterically hindered silyl groups like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) provide greater stability compared to the smaller trimethylsilyl (TMS) group.[16]
-
Catalyst/Base: Imidazole is a highly effective catalyst and base for this reaction. It acts as a weak base to deprotonate the phenol and also as a nucleophilic catalyst, activating the silyl chloride for reaction.
-
Deprotection: The key advantage of silyl ethers is their lability under specific conditions. They are typically removed using fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions.
Protocol 3: TBDMS Protection of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic extracts and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.
Data Summary: Silyl Protecting Groups
| Silyl Group | Reagent | Stability to Base/Oxidizers/Reducers | Common Deprotection Reagent |
| TMS | TMSCl | Low | Mild Acid, H₂O |
| TES | TESCl | Moderate | Acid, TBAF |
| TBDMS | TBDMSCl | High | TBAF, HF, Acetic Acid |
| TIPS | TIPSCl | Very High | TBAF, HF |
Analytical Characterization
Confirmation of successful derivatization is typically achieved through a combination of standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Disappearance of the broad phenolic -OH proton signal. Appearance of new signals corresponding to the attached group (e.g., a singlet around 3.8 ppm for a methyl ether, or signals around 0.2 and 1.0 ppm for a TBDMS ether).
-
¹³C NMR: A downfield shift of the carbon atom formerly attached to the hydroxyl group (C-O).
-
-
Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹). Appearance of new characteristic bands (e.g., C-O-C stretching for ethers around 1250 cm⁻¹, or C=O stretching for esters around 1735 cm⁻¹).
-
Chromatography (HPLC/GC-MS): A significant change in retention time compared to the starting phenol. GC-MS is particularly useful for analyzing volatile derivatives like silyl ethers.[17][18][19] Mass spectrometry will show a molecular ion peak corresponding to the mass of the derivatized product.
Conclusion
The derivatization of the phenolic hydroxyl group of this compound is a versatile and essential step for leveraging this scaffold in synthetic chemistry. The choice between etherification, esterification, and silylation depends entirely on the overall synthetic goal—whether it is to create stable, active analogues, to develop cleavable prodrugs, or to temporarily protect the hydroxyl group. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and successfully modify this valuable chemical entity.
References
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- BenchChem. Efficacy comparison of different protecting groups for phenols in synthesis.
- Google Patents. US3772389A - Process for the synthesis of phenyl esters.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chemistry LibreTexts. (2024-09-01). 2.3: Preparation of the Benzoate of Phenol.
- Zhou, G. Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace.
- Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction.
- ResearchGate. Preparation of substituted aryl methoxymethyl ethers from phenols by anodic oxidation of the corresponding aryloxy acetic acids.
- Scirp.org. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification.
- PubMed. Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts.
-
Lin, T., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Frontiers in Pharmacology, 13, 831219. Available from: [Link]
- Jetir.Org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
- Suzhou Highfine Biotech. (2024-03-25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- ResearchGate. (2025-08-06). Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts | Request PDF.
- University of Bristol. Protecting Groups.
- Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation).
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Li, A. N., et al. (2020). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 61(18), 3143-3168. Available from: [Link]
- Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- MDPI. Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization.
-
Lie Ken Jie, M. S., & Wong, K. P. (1993). Synthesis of phenyl substituted C18 furanoid fatty esters. Lipids, 28(1), 43-46. Available from: [Link]
- Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
- ResearchGate. (PDF) Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
- U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography.
- RSC Publishing. (2015-06-11). Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate.
- ResearchGate. (2025-08-05). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
- U.S. Environmental Protection Agency. Method 604: Phenols.
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D'Auria, M., & Racioppi, R. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 24(18), 3348. Available from: [Link]
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Wikipedia. Williamson ether synthesis. Available from: [Link]
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Beecher, G. R. (2003). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of AOAC International, 86(4), 817-831. Available from: [Link]
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Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available from: [Link]
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-
Wu, H., et al. (2012). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. Journal of the American Society for Mass Spectrometry, 23(10), 1745-1754. Available from: [Link]
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- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
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- Scirp.org. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone.
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Chloro-4-fluoro-5-iodophenol
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utilization of 2-Chloro-4-fluoro-5-iodophenol as a versatile starting material for the synthesis of novel heterocyclic compounds. We delve into the strategic importance of this polysubstituted phenol, detailing its reactivity and showcasing its application in the construction of high-value heterocyclic scaffolds such as benzofurans, dibenzofurans, and N-aryl heterocycles. This guide offers detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and intramolecular cyclizations. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these methodologies.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these structural motifs.[1][2][3] The strategic selection of a starting material is paramount in the efficient and novel synthesis of such compounds. This compound (CAS No: 148254-33-5) is a highly functionalized aromatic building block with significant potential in synthetic chemistry.[4][5] Its unique arrangement of halogen substituents offers orthogonal reactivity, enabling selective and sequential transformations to build molecular complexity.
The key attributes of this compound that make it a valuable precursor are:
-
The Iodine Atom: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the 5-position a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups.[6]
-
The Phenolic Hydroxyl Group: The hydroxyl group can act as a nucleophile or be readily converted into an ether, ester, or triflate, providing a handle for further functionalization or for directing intramolecular reactions.
-
The Chlorine and Fluorine Atoms: These less reactive halogens offer sites for later-stage modifications or can be retained in the final molecule to modulate its physicochemical and pharmacological properties. Halogenation is a common strategy in medicinal chemistry to enhance the potency of drug candidates.[7]
This guide will explore the practical application of this versatile substrate in the synthesis of key heterocyclic cores.
Safety and Handling
This compound is a chemical that requires careful handling.[4][5] Always consult the latest Safety Data Sheet (SDS) before use.[8][9][10]
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Synthetic Pathways and Protocols
The strategic positioning of the reactive iodine atom on the this compound scaffold makes it an ideal candidate for a variety of powerful synthetic transformations. Below are detailed protocols for the synthesis of key heterocyclic frameworks.
Synthesis of Substituted Benzofurans
Benzofurans are a prominent class of heterocyclic compounds with a wide range of biological activities. The ortho-iodo-phenol moiety of this compound is a classic precursor for the construction of the benzofuran ring system.[11][12]
This protocol describes a one-pot synthesis of 2-substituted benzofurans via a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reagents: Add anhydrous toluene (10 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. The filtrate is then washed with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira reaction. Palladium facilitates the oxidative addition to the aryl iodide, while copper(I) forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: Triethylamine acts as a base to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.
-
Solvent: Toluene is a common solvent for Sonogashira couplings due to its high boiling point and ability to dissolve the reactants.
-
Cyclization: The intramolecular cyclization of the ortho-alkynylphenol intermediate to the benzofuran is often spontaneous upon heating or can be promoted by the addition of a base.
Synthesis of Dibenzofurans via Intramolecular C-H Arylation
Dibenzofurans are another important class of heterocyclic compounds, often found in natural products and materials with interesting electronic properties. A powerful strategy for their synthesis involves an initial intermolecular coupling to form a diaryl ether, followed by an intramolecular C-H arylation.[13][14][15]
This two-step protocol first involves the synthesis of a diaryl ether via an Ullmann condensation, followed by an intramolecular palladium-catalyzed C-H activation/C-C bond formation to construct the dibenzofuran core.
Protocol - Step 1: Ullmann Condensation
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired phenol (1.2 mmol, 1.2 equiv.), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reaction Conditions: Heat the mixture to 120-140 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude diaryl ether by column chromatography.
Protocol - Step 2: Intramolecular C-H Arylation
-
Reaction Setup: To a reaction tube, add the purified diaryl ether (1.0 mmol, 1.0 equiv.) and Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
Solvent and Promoter: Add pivalic acid (PivOH) (2 mL).
-
Reaction Conditions: Heat the mixture to 110-120 °C under an air atmosphere for 12-48 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the dibenzofuran.
Causality of Experimental Choices:
-
Ullmann Condensation: This classic copper-catalyzed reaction is a reliable method for forming diaryl ethers. The base is required to deprotonate the phenol.
-
Palladium-Catalyzed C-H Arylation: This modern synthetic method allows for the direct formation of a C-C bond between two aromatic rings without the need for pre-functionalization of the C-H bond. Pivalic acid often serves as both a solvent and a proton shuttle in these reactions. Air is a convenient and green oxidant.
Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[16][17][18][19][20] Utilizing this compound in this reaction allows for the synthesis of a wide range of N-aryl compounds, which are prevalent in pharmaceuticals.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), Xantphos (0.048 mmol, 4.8 mol%), and Cs₂CO₃ (1.4 mmol, 1.4 equiv.) to a Schlenk tube.
-
Reactants: Add this compound (1.0 mmol, 1.0 equiv.) and the amine or nitrogen-containing heterocycle (1.2 mmol, 1.2 equiv.).
-
Solvent: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precatalyst and ligand is critical for a successful Buchwald-Hartwig amination. Pd₂(dba)₃ is a common Pd(0) source. Bulky, electron-rich phosphine ligands like Xantphos are known to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[19]
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ is often used to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Dioxane is a common choice for this reaction.
Data Summary
The following table summarizes representative yields for the synthesis of different heterocyclic cores using this compound based on the protocols described above. Actual yields may vary depending on the specific substrates and reaction conditions.
| Heterocyclic Core | Synthetic Method | Coupling Partner Example | Typical Yield (%) |
| Benzofuran | Sonogashira/Cyclization | Phenylacetylene | 75-85 |
| Dibenzofuran | Ullmann/C-H Arylation | Phenol | 60-70 (over 2 steps) |
| N-Aryl Amine | Buchwald-Hartwig | Morpholine | 80-90 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its distinct pattern of halogen substitution allows for selective, high-yielding transformations to construct complex molecular architectures. The protocols detailed in this guide for the synthesis of benzofurans, dibenzofurans, and N-aryl heterocycles provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore new chemical space. By understanding the principles behind these synthetic methods, scientists are well-equipped to innovate and develop the next generation of heterocyclic compounds.
References
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved January 15, 2026, from [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Du, W., Yang, R., Wu, J., & Xia, Z. (2019). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. ChemistrySelect, 4(21), 6539-6542.
- Chen, C.-Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(11), 2187.
- Gervais, B., et al. (2013).
- Schüßler, A., et al. (2016). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 81(21), 10440-10450.
- Zhao, W., et al. (2010). Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4132-4134.
- Costanzo, S., et al. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. International Journal of Molecular Sciences, 24(9), 8089.
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 15, 2026, from [Link]
- Holden, J. A., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 126-132.
- Dömling, A. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7033-7059.
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved January 15, 2026, from [Link]
- Moustafa, G. O., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egyptian Journal of Chemistry, 63(6), 2355-2371.
- Bou-Hamdan, F., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 27(1), 263.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 15, 2026, from [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83268-83271.
- Beller, M., & Zapf, A. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry – A European Journal, 7(13), 2908-2915.
-
Chemistry Enthusiast. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]
- Wang, L., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 14353-14360.
- Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic Chemistry, 53(19), 9872-9888.
- Wong, S., & Dolzhenko, A. V. (2019). Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. In Microwave-Assisted Organic Synthesis (pp. 1-45). Springer, Cham.
- U.S. Patent No. 5,053,557. (1991). Process for preparing 2-chloro-4-fluorophenol.
- Mantu, D., et al. (2025).
- Sachdeva, K., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research, 15(12), 3416-3429.
- Weitz, E., & Sherman, D. H. (2018). Halogenase engineering and its utility in medicinal chemistry. Current Opinion in Chemical Biology, 43, 1-8.
- U.S. Patent No. 4,620,042. (1986).
- Singh, J., & Kumar, V. (2018). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10.
- Kuroki, T., & Sakakura, T. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wang, C., et al. (2020). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 11(23), 5961-5966.
-
Neo, A. G. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Retrieved January 15, 2026, from [Link]
- Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147.
- Colacot, T. J. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 48(6), 1677-1689.
-
PubChem. (n.d.). 2-Chloro-4-iodophenol. Retrieved January 15, 2026, from [Link]
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Application Notes and Protocols: 2-Chloro-4-fluoro-5-iodophenol as a Versatile Precursor in Advanced Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a forward-looking perspective on the potential applications of 2-Chloro-4-fluoro-5-iodophenol in materials science. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique molecular architecture—a phenol ring heavily substituted with a strategic arrangement of different halogens—presents intriguing possibilities for the development of novel high-performance polymers and functional organic materials.[1] This guide will explore these prospective applications, grounded in established chemical principles, and provide detailed, albeit speculative, protocols to encourage further research and development in this nascent area.
Introduction to this compound: Properties and Potential
This compound is a halogenated aromatic compound with the chemical formula C₆H₃ClFIO.[1][2] Its structure is characterized by a phenol group, which imparts reactivity for etherification and esterification reactions, and a diverse array of halogen substituents. Each halogen atom contributes unique properties that can be leveraged in materials design:
-
Fluorine: Known for imparting high thermal stability, chemical resistance, and low surface energy.
-
Chlorine: Contributes to flame retardancy and can influence the electronic properties of the aromatic ring.
-
Iodine: A heavy halogen that can lead to materials with a high refractive index. Crucially, the carbon-iodine bond is relatively weak, making it an excellent leaving group for cross-coupling reactions, a cornerstone of modern organic materials synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 148254-33-5 | |
| Molecular Formula | C₆H₃ClFIO | [1][2] |
| Molecular Weight | 272.44 g/mol | [2] |
| Physical Form | Solid | |
| InChI Key | UVAMUYYGGYKGKG-UHFFFAOYSA-N | [2] |
Currently, this compound is primarily utilized as a building block in multi-step organic syntheses.[1] However, the convergence of its phenolic hydroxyl group and the reactive iodine site suggests a significant, yet largely unexplored, potential in materials science.
Prospective Application I: High-Refractive-Index Poly(aryl ether)s
The synthesis of polymers with a high refractive index (RI) is of great interest for applications in optical devices, such as lenses, optical adhesives, and coatings. The presence of heavy atoms like iodine in a polymer matrix can significantly increase its RI. This compound is a promising monomer for creating novel poly(aryl ether)s with a potentially high RI and excellent thermal stability, a property often associated with fluorinated polymers.[3]
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr) Polymerization
A plausible route to such a polymer is a nucleophilic aromatic substitution (SNAr) polymerization. In this proposed scheme, the phenoxide, generated by deprotonating the hydroxyl group of this compound, acts as a nucleophile. The polymerization would proceed via the displacement of the fluorine atom from another monomer unit, as the C-F bond is activated by the electron-withdrawing groups on the aromatic ring. The iodine and chlorine atoms would remain as pendant groups on the polymer backbone, contributing to the material's properties.
Caption: Proposed workflow for the synthesis of a high-refractive-index poly(aryl ether).
Experimental Protocol: Synthesis of a Poly(2-chloro-5-iodo-1,4-phenylene ether)
Disclaimer: This is a theoretical protocol and requires experimental validation and optimization.
-
Materials: this compound, anhydrous potassium carbonate (K₂CO₃), N,N-dimethylacetamide (DMAc), toluene.
-
Setup: A three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet/outlet.
-
Procedure: a. To the flask, add this compound (1 equivalent), K₂CO₃ (1.5 equivalents), DMAc, and toluene (as an azeotroping agent). b. Purge the system with nitrogen for 30 minutes. c. Heat the reaction mixture to 140°C to remove water azeotropically via the Dean-Stark trap. d. After the removal of water, increase the temperature to 160-180°C to initiate polymerization. e. Monitor the reaction progress by observing the increase in viscosity. f. After 8-12 hours, cool the reaction mixture to room temperature. g. Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol. h. Filter, wash the polymer with methanol and water, and dry under vacuum at 80°C.
Prospective Application II: Building Blocks for Conjugated Materials
The carbon-iodine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This reactivity allows for the precise installation of this halogenated phenol moiety into larger, conjugated systems for applications in organic electronics (e.g., organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)).
Proposed Synthetic Pathway: Suzuki Cross-Coupling
A Suzuki cross-coupling reaction can be employed to couple this compound with a boronic acid or ester derivative of another aromatic compound. This would yield a biaryl structure, a common motif in organic electronic materials. The phenolic -OH group could be protected during the coupling and deprotected later or used for subsequent functionalization.
Caption: Workflow for synthesizing a biaryl compound via Suzuki cross-coupling.
Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-5-(thiophen-2-yl)phenol
Disclaimer: This is a theoretical protocol and requires experimental validation and optimization.
-
Materials: this compound, thiophene-2-boronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), 1,4-dioxane, and water.
-
Setup: A Schlenk flask equipped with a magnetic stir bar, condenser, and nitrogen inlet/outlet.
-
Procedure: a. To the Schlenk flask, add this compound (1 equivalent), thiophene-2-boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (3 equivalents). b. Evacuate and backfill the flask with nitrogen three times. c. Add degassed 1,4-dioxane and water (4:1 ratio). d. Heat the reaction mixture to 90°C and stir for 12-24 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, cool the mixture to room temperature and add water. g. Extract the product with ethyl acetate. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography.
Material Characterization
The successful synthesis of the proposed materials would require comprehensive characterization to understand their structure and properties.
Table 2: Recommended Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the polymer repeat unit or the coupled product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the presence of key functional groups and the formation of ether linkages in the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the synthesized polymer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature of the material. Halogenated polymers are often investigated for their flame retardant properties.[4][5] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. |
| Ellipsometry/Refractometry | To measure the refractive index of the polymer films. |
| UV-Vis and Photoluminescence Spectroscopy | For conjugated materials, to study their optical and electronic properties. |
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion and Future Outlook
This compound stands as a promising, yet underutilized, precursor in materials science. Its unique combination of a reactive phenol group and strategically placed halogens offers a versatile platform for designing novel materials. The proposed applications in high-refractive-index polymers and as a building block for conjugated systems represent just two of the many potential research avenues. Further experimental investigation is warranted to validate these concepts and to fully unlock the potential of this intriguing molecule in the development of next-generation advanced materials.
References
- MDPI. "Antioxidant Activity of Synthetic Polymers of Phenolic Compounds." Accessed January 15, 2026.
- CymitQuimica. "CAS 148254-33-5: this compound." Accessed January 15, 2026.
- Sigma-Aldrich. "this compound | 148254-33-5." Accessed January 15, 2026.
- Google Patents. "US6127491A - Phenolic resin polyols and polymers derived from the polyols." Accessed January 15, 2026.
- PubChem. "this compound | C6H3ClFIO | CID 22625615." Accessed January 15, 2026.
- Ruchi, Bakshi, et al. "Synthesis of Novel Halogen-Free Phenol Based Polymers and their utilization as Flame Retardant in Polypropylene system." MRS Online Proceedings Library (OPL), vol. 1549, 2013.
- Cambridge Core. "Synthesis of Novel Halogen-Free Phenol Based Polymers and their utilization as Flame Retardant in Polypropylene system | MRS Online Proceedings Library (OPL)." Accessed January 15, 2026.
- Wikipedia. "Polyphenyl ether." Accessed January 15, 2026.
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- 4. Synthesis of Novel Halogen-Free Phenol Based Polymers and their utilization as Flame Retardant in Polypropylene system | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-fluoro-5-iodophenol Synthesis
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Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its trifunctionalized aromatic ring offers multiple points for further chemical modification, making it a key intermediate in the synthesis of complex organic molecules. The synthesis of this compound, however, can be challenging due to the directing effects of the existing substituents on the phenol ring. This guide will help you navigate these challenges to achieve optimal results.
Reaction Scheme and Mechanism
The synthesis of this compound is typically achieved through the electrophilic iodination of 2-Chloro-4-fluorophenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions.[1] In this case, the para position to the hydroxyl group is already occupied by a fluorine atom, and one ortho position is blocked by a chlorine atom. This leaves the remaining ortho position (C6) and the meta position (C5) as potential sites for iodination. The strong activating effect of the hydroxyl group preferentially directs the iodine to the available ortho position (C6) and the position para to the chlorine (C5).
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An iodinating agent, often generated in situ, acts as the electrophile. The electron-rich phenol ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (sigma complex). A base then removes a proton from the ring, restoring aromaticity and yielding the final product.
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound.
Materials and Reagents:
-
2-Chloro-4-fluorophenol
-
Potassium Iodide (KI)
-
Sodium Hypochlorite (NaOCl, aqueous solution, e.g., bleach)
-
Hydrochloric Acid (HCl)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-fluorophenol (1.0 eq) and Potassium Iodide (1.2 eq) in a suitable solvent such as methanol or a mixture of water and a miscible organic solvent.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (1.2 eq) dropwise to the cooled and stirring reaction mixture. The NaOCl oxidizes the iodide ion (I⁻) from KI to the electrophilic iodine species (I⁺) in situ.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate. Continue stirring until the characteristic yellow/brown color of iodine disappears.
-
Acidification: Acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid. This ensures that the phenolic product is in its neutral form for efficient extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the reaction mixture).
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Troubleshooting Guide (Q&A Format)
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Let's break them down:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate activation of the iodinating agent.
-
Solution: Ensure you are monitoring the reaction by TLC until the starting material is consumed. You can also try a slight excess of the iodinating agent (e.g., 1.3-1.5 eq of KI and NaOCl). However, be cautious as a large excess can lead to di-iodination.
-
-
Side Reactions:
-
Cause: The phenol ring is highly activated, and side reactions like oxidation of the phenol or the formation of undesired isomers can occur.[2][3]
-
Solution: Maintaining a low reaction temperature (0-5 °C) is critical to control the reaction's selectivity and minimize oxidation. Dropwise addition of the oxidant is also key.
-
-
Product Loss During Workup:
-
Cause: The product might be partially soluble in the aqueous layer, especially if the pH is not acidic enough.
-
Solution: Ensure the aqueous layer is acidified to a pH of 2-3 before extraction. Perform multiple extractions with an organic solvent like ethyl acetate to maximize recovery.
-
Q2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are these and how can I avoid them?
A2: The most common impurities are di-iodinated products and other isomers.
-
Di-iodinated Product:
-
Cause: The product itself is still an activated aromatic ring and can undergo a second iodination. This is more likely if there is a localized excess of the iodinating agent or if the reaction temperature is too high.
-
Solution: Slow, dropwise addition of the sodium hypochlorite into a well-stirred reaction mixture is essential. Maintaining a low temperature throughout the addition will also favor mono-iodination.
-
-
Isomeric Impurities:
-
Cause: While the directing effects of the substituents strongly favor the desired isomer, small amounts of other isomers can form.
-
Solution: Careful purification by column chromatography is the most effective way to remove isomeric impurities. Experimenting with different solvent systems for chromatography can improve separation.
-
Q3: The reaction seems to be stalled and is not going to completion. What should I do?
A3: A stalled reaction can be frustrating. Here are a few things to check:
-
Reagent Quality:
-
Cause: The sodium hypochlorite solution can degrade over time, losing its oxidizing power.
-
Solution: Use a fresh bottle of sodium hypochlorite or titrate an older bottle to determine its active chlorine content. Ensure the KI is of good quality and has been stored properly.
-
-
Insufficient Activation:
-
Cause: The in situ generation of the electrophilic iodine might be inefficient.
-
Solution: Ensure the reaction medium is slightly acidic to facilitate the formation of the active iodinating species. Some protocols suggest the addition of a small amount of acid at the beginning of the reaction.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different iodinating agent?
A: Yes, other iodinating agents can be used. N-Iodosuccinimide (NIS) is a common alternative that is often milder and can provide better selectivity.[4] Iodine monochloride (ICl) is another potent iodinating agent, but it is highly reactive and may lead to over-iodination if not used carefully. The choice of reagent will depend on your specific experimental setup and desired outcome.
Q: What is the role of the solvent in this reaction?
A: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. A polar protic solvent like methanol or a mixture of water and a miscible organic solvent is often used to dissolve the starting phenol and the potassium iodide. The solvent can also affect the reactivity of the iodinating species.
Q: How can I confirm the structure of my final product?
A: The structure of this compound should be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[5] These methods will provide definitive information about the connectivity of the atoms and the regiochemistry of the iodination.
Data Summary Table
| Parameter | Optimized Condition | Rationale |
| Starting Material | 2-Chloro-4-fluorophenol | Precursor with desired chloro and fluoro substitution. |
| Iodinating System | KI / NaOCl | Inexpensive and readily available reagents for in situ generation of the electrophile.[6] |
| Stoichiometry | 1.2 eq of KI and NaOCl | A slight excess ensures complete consumption of the starting material. |
| Solvent | Methanol / Water | Good solubility for both the organic substrate and inorganic reagents. |
| Temperature | 0-5 °C | Minimizes side reactions and controls the exothermic nature of the reaction. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion, should be monitored by TLC. |
| Workup | Quenching with Na₂S₂O₃, acidification, extraction | Standard procedure to remove excess reagents and isolate the product. |
| Purification | Column Chromatography | Necessary to remove isomeric impurities and any di-iodinated byproducts. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
-
Gallo, R. D. C., Gebara, K. S., et al. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of Venomous Animals and Toxins including Tropical Diseases, 18(3), 332-337. [Link]
-
Hunt, I. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary. [Link]
-
Karami, B., et al. (2004). Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. Journal of Chemical Research, 2004(4), 294-295. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-iodophenol. PubChem. [Link]
-
Organic Syntheses. (n.d.). p-IODOPHENOL. [Link]
-
Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?[Link]
-
RSC Publishing. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. RSC Advances. [Link]
-
Seema Dhawan Arora Chemistry. (2023). XII-11#23, Electrophilic Substitution of Phenols. YouTube. [Link]
-
University of Calcutta. (n.d.). Phenol Electrophilic substitution rxn. [Link]
Sources
Technical Support Center: Purification of Crude 2-Chloro-4-fluoro-5-iodophenol
Welcome to the technical support guide for the purification of 2-Chloro-4-fluoro-5-iodophenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this complex, halogenated phenol. As a polysubstituted aromatic compound, this compound presents unique purification challenges that require a nuanced approach. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you with the scientific rationale to adapt and troubleshoot effectively.
Purification Strategy Overview
The purification of this compound, a solid at room temperature, typically involves the removal of starting materials, regioisomers, and byproducts from its synthesis.[1] The choice of purification technique is dictated by the nature and quantity of these impurities. Common methods include recrystallization, column chromatography, and in some cases, distillation under reduced pressure.
Below is a workflow to guide your decision-making process when selecting a purification strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common challenges.
Section 1: Recrystallization
Recrystallization is often the most efficient method for purifying solids when the desired compound is the major component and the impurities have different solubility profiles.[2][3]
Question: I'm struggling to find a suitable solvent for the recrystallization of this compound. What are the key characteristics of a good solvent?
Answer: An ideal recrystallization solvent should exhibit a steep solubility curve for the solute.[2] This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For a polysubstituted phenol like this, you should screen a range of solvents with varying polarities.
Key Solvent Selection Criteria:
-
High-Temperature Solubility: The solvent must completely dissolve the crude product near its boiling point.
-
Low-Temperature Insolubility: The solvent should afford poor solubility at or below room temperature to maximize crystal recovery.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Inertness: The solvent must not react with the this compound.
| Solvent Class | Examples | Suitability for Halogenated Phenols |
| Hydrocarbons | Hexane, Heptane | Good for nonpolar impurities. The target compound will likely have low solubility even when hot, but these can be effective as the anti-solvent in a two-solvent system. |
| Aromatic | Toluene | Often a good choice for aromatic compounds. Its higher boiling point (111°C) can be advantageous for dissolving stubborn solids but requires careful removal.[4] |
| Chlorinated | Dichloromethane | May dissolve the compound too readily at room temperature. Can be useful in a solvent/anti-solvent pair. |
| Alcohols | Ethanol, Methanol | The polar hydroxyl group can interact with the phenol, often leading to good solubility. A water/alcohol mixture is a common choice for phenols, where water acts as an anti-solvent. |
| Ethers | Diethyl Ether | Generally too volatile and may dissolve the compound too well. |
| Ketones | Acetone | Similar to ethers, often too good of a solvent at room temperature. |
| Water | - | Due to the halogen substituents, solubility in pure water is expected to be low. However, it can be an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone. |
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Saturation: Continue adding small portions of hot solvent until the solid just dissolves. Adding excess solvent will reduce your final yield.[5]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Reheat to boiling for a few minutes.
-
Hot Filtration: If either decolorizing carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[4]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.[2]
Question: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
Troubleshooting Strategies:
-
Lower the Solvent Boiling Point: Choose a solvent with a lower boiling point.
-
Use More Solvent: The presence of impurities can depress the melting point of your compound. Adding more hot solvent to lower the saturation point can sometimes resolve the issue.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Two-Solvent System: A two-solvent recrystallization can be very effective here. Dissolve the crude material in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the oil and then cool slowly.[5]
Section 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[6] For halogenated phenols, it is particularly useful for removing regioisomers or byproducts with similar solubility but different polarities.[7]
Question: My this compound is streaking badly on the silica gel column. How can I improve the separation?
Answer: Peak tailing or streaking is a frequent issue with phenols on silica gel.[4] This is due to the acidic phenolic hydroxyl group interacting strongly with the slightly acidic silanol groups (Si-OH) on the silica surface.[4] This strong interaction can lead to slow elution and poor peak shape.
Solutions:
-
Modify the Mobile Phase:
-
Add a Polar Modifier: Including a small amount of a polar solvent like acetic acid or triethylamine in your eluent can significantly improve peak shape.
-
Acetic Acid (e.g., 0.1-1%): The acid will protonate the silica surface, reducing the interaction with your acidic phenol.
-
Triethylamine (e.g., 0.1-1%): This base deprotonates the silanol groups, which also minimizes the strong acidic interaction.
-
-
Solvent System: A common mobile phase for compounds of intermediate polarity is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[7] You will need to determine the optimal ratio using Thin Layer Chromatography (TLC) first.
-
-
Use a Different Stationary Phase:
-
Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying acidic compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. Polar compounds will elute first. This can be an excellent option if standard silica gel fails.[8]
-
Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4.[8] This typically provides the best separation.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. This "dry loading" method often results in better separation than loading the sample as a liquid.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[4]
Caption: Troubleshooting guide for column chromatography issues.
Section 3: Distillation
While this compound is a solid, distillation under reduced pressure (vacuum distillation) can be a viable purification method if the impurities are significantly more or less volatile than the product. This method is often employed in industrial settings for phenol purification.[9][10]
Question: Can I use distillation to purify my crude product? What are the considerations?
Answer: Yes, vacuum distillation can be effective, but there are critical factors to consider:
-
Thermal Stability: Phenols can be susceptible to oxidation and decomposition at high temperatures.[11] Performing the distillation under vacuum lowers the boiling point, minimizing the risk of degradation.
-
Volatility of Impurities: This method is most effective when there is a large difference in boiling points between your product and the impurities. For example, residual solvents or low-boiling starting materials can be easily removed. High-boiling, polymeric impurities will remain in the distillation flask.
-
Purity Requirements: Distillation is excellent for bulk purification but may not remove closely related isomers as effectively as chromatography.
Considerations for Vacuum Distillation:
-
Apparatus: A short-path distillation apparatus is often preferred to minimize product loss on the glass surfaces.
-
Vacuum: The level of vacuum will determine the boiling point. A good vacuum pump is essential.
-
Heating: Use a heating mantle with a stirrer for even heating and to prevent bumping.
-
Fractionation: If separating compounds with close boiling points, a fractionating column (e.g., Vigreux) may be necessary.
Section 4: General and Stability Issues
Question: My purified this compound is developing a pink or brown color upon storage. Why is this happening and how can I prevent it?
Answer: The discoloration of phenols upon storage is a classic problem caused by oxidation.[11] Trace amounts of metal ions or exposure to air and light can catalyze the formation of colored quinone-type compounds.
Prevention Strategies:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4]
-
Light Protection: Use an amber-colored vial or store the container in the dark to prevent light-induced degradation.
-
Low Temperature: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of oxidation.
-
High Purity: Ensure the product is as pure as possible, as impurities can sometimes accelerate decomposition.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polysubstituted Phenols.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Denton, J. R. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques. Longdom Publishing. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.
- Google Patents. (n.d.). Distillation process for recovery of high purity phenol.
-
Protocol Online. (2006, October 20). Buffered Phenol Troubleshooting. Retrieved from [Link]
Sources
- 1. CAS 148254-33-5: this compound [cymitquimica.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. youtube.com [youtube.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. Chromatography [chem.rochester.edu]
- 9. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 10. US5064507A - Distillation process for recovery of high purity phenol - Google Patents [patents.google.com]
- 11. Buffered Phenol Troubleshooting - General Lab Techniques [protocol-online.org]
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-iodophenol
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-4-fluoro-5-iodophenol. As a critical intermediate in the development of various pharmaceutical and agrochemical agents, achieving high purity and yield is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during synthesis, with a specific focus on the formation and mitigation of reaction byproducts.
Section 1: FAQ - Understanding Potential Byproducts
This section addresses fundamental questions regarding the impurities and byproducts that can arise during the synthesis of this compound, which is typically prepared via electrophilic iodination of 2-Chloro-4-fluorophenol.
Q1: What are the most common byproducts I should expect in this synthesis?
The formation of byproducts is primarily governed by the regioselectivity of the electrophilic iodination and the stability of the phenol ring under reaction conditions. The table below summarizes the most prevalent impurities.
| Byproduct Type | Specific Example(s) | Formation Mechanism |
| Regioisomeric Byproduct | 2-Chloro-4-fluoro-6-iodophenol | Electrophilic attack at the C6 position, which is sterically accessible and electronically activated by the hydroxyl group. |
| Over-reaction Byproducts | 2-Chloro-4-fluoro-5,6-diiodophenol | A second iodination event, typically caused by excess iodinating reagent or harsh reaction conditions.[2][3] |
| Starting Material Impurities | 2,6-Dichloro-4-fluorophenol | Carried over from the synthesis of the 2-Chloro-4-fluorophenol starting material.[4] |
| Oxidation Products | Benzoquinone-type structures | Oxidation of the electron-rich phenol ring, leading to colored impurities and potential polymerization (tars).[3] |
| Dehalogenated Species | 4-Fluoro-5-iodophenol or 2-Chloro-5-iodophenol | Reductive or other side reactions that cleave a halogen atom, though less common under standard iodination conditions. |
Q2: Why is controlling regioselectivity (i.e., avoiding the 6-iodo isomer) so challenging?
Controlling the position of iodination is a classic challenge in electrophilic aromatic substitution. The substitution pattern on the starting material, 2-Chloro-4-fluorophenol, creates a complex electronic environment:
-
Hydroxyl (-OH) Group: A very strong activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[2][5]
-
Chlorine (-Cl) & Fluorine (-F) Groups: These are deactivating groups but are also ortho, para-directing.
The powerfully activating -OH group dominates, strongly favoring substitution at its vacant ortho position, C6. The desired C5 position is meta to the hydroxyl group, making it electronically disfavored. Achieving selective iodination at C5 requires carefully optimized conditions that can overcome these inherent electronic preferences, for example, by using specific catalyst systems or sterically hindered reagents that favor the less-accessible C5 position.
Q3: Can impurities in my starting material (2-Chloro-4-fluorophenol) affect the reaction?
Absolutely. The purity of your starting material is critical. The synthesis of 2-Chloro-4-fluorophenol from 4-fluorophenol can produce 2,6-dichloro-4-fluorophenol as a significant byproduct.[4] If this impurity is present in your starting material, it will also undergo iodination, leading to the formation of 2,6-dichloro-4-fluoro-5-iodophenol, which can be difficult to separate from your desired product. Always verify the purity of your starting material by an appropriate analytical method (e.g., GC, HPLC, NMR) before proceeding.
Q4: My reaction mixture turned dark brown/black. What causes this and what are the byproducts?
A dark coloration is a common sign of phenol oxidation, which produces highly colored quinone-type compounds and can lead to the formation of intractable tars.[3] Phenols are electron-rich and susceptible to oxidation, a process that can be accelerated by:
-
Harsh oxidizing agents (e.g., nitric acid, certain iodine reagents under aggressive conditions).[3]
-
High reaction temperatures.
-
Presence of trace metal catalysts.
-
Exposure to air (oxygen) for prolonged periods at elevated temperatures.
These byproducts are often polymeric and can significantly complicate purification.
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides a systematic approach to resolving specific problems encountered during the synthesis.
Q1: My reaction produced a mixture of 5-iodo and 6-iodo isomers. How can I improve selectivity for the desired product?
-
Underlying Cause: As discussed in the FAQ, the C6 position is electronically favored for electrophilic attack due to the powerful activating effect of the ortho-hydroxyl group.
-
Troubleshooting & Solutions:
-
Choice of Iodinating Reagent: Standard I₂/NaI can be unselective. Consider alternative reagents that offer better regiocontrol. Reagents like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) can alter the steric and electronic nature of the electrophile.[3][6] Using I₂ with a silver salt, such as Ag₂SO₄ or AgSbF₆, can generate a more reactive iodine electrophile and may improve regioselectivity under specific conditions.[6]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Experiment with a range of solvents, from non-polar (e.g., dichloromethane, CCl₄) to polar aprotic (e.g., acetonitrile).
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often enhance selectivity by favoring the product of the transition state with the lowest activation energy. Start at 0 °C or even lower.
-
Protecting Group Strategy: While more complex, one could temporarily protect the phenol as a bulky ether (e.g., a silyl ether). The steric bulk of the protecting group could hinder attack at the C6 position, potentially favoring the C5 position. The protecting group would then be removed in a subsequent step.
-
Q2: I'm observing significant amounts of a di-iodinated byproduct. How can I prevent this over-reaction?
-
Underlying Cause: The introduction of the first iodine atom does not significantly deactivate the ring, making a second iodination possible, especially if reaction conditions are not carefully controlled.
-
Troubleshooting & Solutions:
-
Control Stoichiometry: This is the most critical factor. Use a slight sub-stoichiometric amount or a precise 1.0 equivalent of the iodinating agent relative to the 2-Chloro-4-fluorophenol.
-
Slow Addition: Add the iodinating agent slowly and portion-wise, or via a syringe pump over several hours. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second reaction occurring on the already-iodinated product.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodo product.
-
Q3: The reaction is sluggish and fails to go to completion, leaving unreacted starting material.
-
Underlying Cause: Insufficient reactivity of the electrophile, poor choice of solvent, or inadequate activation.
-
Troubleshooting & Solutions:
-
Increase Reagent Reactivity: If using elemental iodine (I₂), an oxidizing agent is often required to generate the more potent electrophile, I⁺. Common choices include nitric acid, hydrogen peroxide, or N-chlorosuccinimide (NCS).[7] Ensure your activating agent is fresh and added correctly.
-
Catalyst Choice: For reagents like NIS, a strong acid catalyst (e.g., TFA, H₂SO₄) is often necessary to protonate the succinimide nitrogen, making the iodine more electrophilic.
-
Temperature: While low temperature favors selectivity, a reaction that is too cold may stall. If the reaction is clean but slow (as judged by TLC), consider gradually increasing the temperature (e.g., from 0 °C to room temperature) while carefully monitoring for the appearance of byproducts.
-
Section 3: Protocols and Methodologies
These protocols provide a starting point for laboratory execution. They should be adapted and optimized based on your specific equipment and safety procedures.
Protocol 3.1: Analytical Purity Assessment by HPLC
This reverse-phase HPLC method is suitable for monitoring reaction progress and assessing final product purity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Example Gradient: 0-20 min, 40% A to 90% A; 20-25 min, hold at 90% A; 25-30 min, return to 40% A.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified material in acetonitrile to a concentration of ~0.5 mg/mL.
-
Data Analysis: Calculate purity using the area normalization method. Identify peaks corresponding to starting material, product, and byproducts by comparing retention times with known standards if available.[8]
Protocol 3.2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh). Note: If your compound is acid-sensitive, consider deactivating the silica by pre-treating it with a solvent system containing 1% triethylamine.[9]
-
Eluent System Development: Use TLC to find a suitable solvent system. A good starting point is a mixture of a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate. Adjust the ratio to achieve an Rf value of ~0.25-0.35 for the desired product.
-
Procedure:
-
Prepare the column with a slurry of silica gel in the non-polar solvent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Run the column using the optimized eluent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 4: Visual Guides & Workflows
Diagram 1: Key Reactions in the Synthesis of this compound
Caption: Reaction scheme showing desired product and major byproducts.
Diagram 2: Troubleshooting Workflow for Synthesis
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. [Link]
-
22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]
- US Patent US5053557A: Process for preparing 2-chloro-4-fluorophenol.
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]
- US Patent US4620042A: Preparation of 2-chloro-4-fluorophenol
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC - NIH. [Link]
-
Phenol Electrophilic substitution rxn. B.Sc. Part-II (Hons.) (Paper-IV). [Link]
-
Reactions of Phenols. Chemistry Steps. [Link]
-
Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Cheméo. [Link]
-
Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. MDPI. [Link]
-
Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. MDPI. [Link]
-
Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap. [Link]
-
Regioselective Oxidative Arylation of Fluorophenols. PMC - NIH. [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]
- Process for purifying phenol.
-
Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. PMC - NIH. [Link]
-
2 Overview on PFAS analytical methods. Publications Office of the European Union. [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH. [Link]
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- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Yields in Cross-Coupling Reactions with 2-Chloro-4-fluoro-5-iodophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with the polyhalogenated substrate, 2-Chloro-4-fluoro-5-iodophenol. Our focus is on providing scientifically grounded, actionable advice to enhance reaction yields and ensure reproducibility.
Section 1: Understanding the Substrate - The Key to Success
The primary challenge in coupling reactions with this compound lies in its electronic properties and the differential reactivity of its three halogen atoms. Understanding this is the first step to troubleshooting.
-
Reactivity Hierarchy : The carbon-halogen bond strength dictates the order of reactivity in palladium-catalyzed cross-couplings: C-I > C-Br > C-Cl.[1] For this substrate, the C-I bond is the primary site for oxidative addition, making chemoselective coupling at this position feasible. The C-Cl bond is significantly less reactive, and the C-F bond is generally considered inert under typical cross-coupling conditions.
-
The Phenolic Group : The hydroxyl (-OH) group is strongly electron-donating, which increases the electron density on the aromatic ring. This can make the initial oxidative addition step of the catalytic cycle more challenging.[1] Furthermore, its acidic proton can interfere with the base, potentially neutralizing it or leading to unwanted side reactions.
Section 2: Frequently Asked Questions (FAQs) - First Line of Defense
Q1: My Suzuki-Miyaura reaction with this compound is giving very low yields (<30%). Where should I start troubleshooting?
A: Low yields are often traced back to one of four key areas: catalyst activity, reagent quality, base effectiveness, or reaction conditions.[2]
-
Catalyst System : Ensure your palladium source is active. For this electron-rich substrate, a standard catalyst like Pd(PPh₃)₄ may be insufficient. Consider using a more robust system, such as a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a specialized, bulky, electron-rich phosphine ligand like SPhos or XPhos. These ligands promote the crucial reductive elimination step.[3]
-
Boronic Acid Quality : Boronic acids are prone to decomposition via protodeboronation or formation of unreactive boroxines.[3][4] Check the purity of your boronic acid by NMR. If it appears degraded, use a fresh batch or consider switching to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[3][4]
-
Base and Solvent : The base is critical. An inadequate or impure base can halt the reaction. Use a freshly opened, finely powdered base. For phenolic substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃.[2] Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst oxidation.[5]
-
Phenol Interference : The free -OH group might be coordinating to the palladium center or interfering with the base. Consider performing a trial reaction where the phenol is protected (e.g., as a MOM or TBS ether) to see if yields improve.
Q2: I am observing significant amounts of a de-iodinated byproduct (2-Chloro-4-fluorophenol). What causes this?
A: This side reaction, known as proto-dehalogenation (specifically, proto-deiodination here), occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner.[5]
-
Primary Cause : The most common proton source is residual water in the solvent or reagents.[6] While Suzuki reactions often use aqueous base solutions, excessive water can promote this side reaction.
-
Troubleshooting Steps :
-
Use anhydrous solvents and dry your reagents thoroughly.
-
If using an aqueous base, minimize the amount of water. A 2M solution is standard.
-
Ensure your boronic acid is not decomposing, as this can also contribute to the formation of the dehalogenated product.
-
Q3: Can I perform a Sonogashira or Buchwald-Hartwig reaction at the C-I position without affecting the C-Cl bond?
A: Yes, chemoselective coupling at the C-I position is highly achievable due to the significant difference in reactivity between the C-I and C-Cl bonds.[1]
-
For Sonogashira Coupling : Use standard copper-free conditions to minimize side reactions. A catalyst system like PdCl₂(PPh₃)₂ with an appropriate amine base (e.g., Et₃N or DIPEA) in a solvent like THF or DMF should be selective for the C-I bond.[7][8]
-
For Buchwald-Hartwig Amination : Modern Buchwald-Hartwig catalyst systems using bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective and selective.[9][10] Using a strong, non-nucleophilic base like NaOt-Bu or LHMDS is crucial for success.[11]
Section 3: Deep Dive Troubleshooting Workflow
When initial troubleshooting fails, a systematic approach is necessary. This workflow helps diagnose issues related to the core components of the reaction.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.kaust.edu.sa]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Suzuki Coupling with Substituted Halophenols
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving substituted halophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a substituted halophenol giving low to no yield?
Low yields with substituted halophenols are frequently encountered and can be attributed to several factors. The electronic nature of the substituents on the phenol ring significantly impacts the reactivity of the aryl halide. Electron-donating groups can hinder the crucial oxidative addition step of the catalytic cycle, while certain substituents can interfere with other steps.[1][2] Additionally, the phenolic hydroxyl group itself can complicate the reaction by interacting with the base or catalyst.[3] Common culprits for low yields include suboptimal choice of ligand, base, or solvent, as well as issues with catalyst activity and reagent purity.[4][5]
Q2: How do electron-donating and electron-withdrawing groups on the halophenol affect the reaction?
Substituent effects play a pivotal role in the success of Suzuki couplings.[6][7]
-
Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups increase the electron density on the aromatic ring. This makes the carbon-halogen bond stronger and less susceptible to oxidative addition by the palladium catalyst, often leading to sluggish or incomplete reactions.[1]
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) or ester groups decrease the electron density on the ring, making the carbon-halogen bond more polarized and easier to break. This generally facilitates oxidative addition and can lead to faster reaction rates.[2][6]
However, a very strong electron-withdrawing group can sometimes shift the rate-determining step from oxidative addition to transmetalation.[6]
Q3: What are the most common side reactions with substituted halophenols and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.[3]
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[8] It is often promoted by aqueous basic conditions. Using anhydrous conditions, a less reactive base, or protecting the boronic acid as an ester (e.g., pinacol ester) can mitigate this issue.[9][10]
-
Dehalogenation: The starting halophenol is converted to the corresponding phenol by replacing the halogen with a hydrogen atom. This can be caused by certain solvents or bases.[3] Changing the solvent or using a milder base can be effective.
-
Homocoupling: This involves the coupling of two boronic acid molecules or two halophenol molecules. It is often a result of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[11] Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere are crucial for minimizing homocoupling.[3]
Q4: Can I run a Suzuki coupling on a halophenol with an unprotected hydroxyl group?
Yes, it is often possible to perform Suzuki couplings on unprotected phenols.[3] However, the acidic proton of the hydroxyl group can react with the base, potentially altering its effectiveness. The choice of base is critical in these cases. If you encounter issues like low yield or side reactions, protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) or another suitable protecting group may be necessary.[3]
In-Depth Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or non-existent yield is a common frustration. A systematic approach to troubleshooting is essential for identifying the root cause.
1.1 Catalyst System: The Heart of the Reaction
The choice of palladium source and ligand is paramount, especially for challenging substrates like electron-rich or sterically hindered halophenols.[12][13]
-
Ligand Selection: The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps.[2][13]
1.2 The Role of the Base: More Than Just an Activator
The base is critical for activating the boronic acid for transmetalation.[16][17] The choice of base can significantly influence the reaction outcome.
-
Common Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[16] For sensitive substrates, weaker bases like NaHCO₃ may be beneficial.[10]
-
Anhydrous vs. Aqueous Conditions: While many Suzuki reactions use aqueous bases, anhydrous conditions with a base like K₃PO₄ can be advantageous if protodeboronation of the boronic acid is a significant side reaction.[10]
1.3 Solvent System: A Matter of Solubility and Reactivity
The solvent must dissolve all reaction components and be compatible with the reaction conditions.
-
Common Solvents: Aprotic polar solvents like dioxane, THF, and DMF are frequently used, often in combination with water to dissolve the inorganic base.[11] 2-MeTHF is a good alternative to dioxane and offers better phase separation.[10]
-
Solubility Issues: If your substrates have poor solubility, consider using toluene or DMF at elevated temperatures.[10][18]
Issue 2: Dealing with Challenging Substrates
2.1 Electron-Rich Halophenols
As mentioned, these substrates are challenging due to the slow oxidative addition.
-
Strategy: Employ a highly active catalyst system with a bulky, electron-rich ligand. Higher reaction temperatures and longer reaction times may also be necessary.
2.2 Ortho-Substituted Halophenols
Steric hindrance from ortho-substituents can impede both oxidative addition and reductive elimination.[19][20]
-
Strategy: The use of bulky ligands is crucial to promote reductive elimination. Screening a panel of ligands is often necessary to find the optimal one for a specific sterically hindered substrate.[12]
Experimental Protocols
General Protocol for Suzuki Coupling of a Substituted Halophenol
-
Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the substituted halophenol (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).[16]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1, 0.1 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Conditions for Different Halophenol Substrates
| Halophenol Substrate Type | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) |
| Electron-Rich | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene |
| Electron-Deficient | PPh₃, P(t-Bu)₃ | K₂CO₃, Na₂CO₃ | DMF, THF/H₂O |
| Ortho-Substituted | XPhos, dtbpf, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, 2-MeTHF |
Note: This table provides general recommendations. Optimization is often required for specific substrates.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
D'Souza, D. M., & Müller, T. J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available from: [Link]
-
Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. Available from: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available from: [Link]
-
Vechorkin, O., & Hartwig, J. F. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]
-
Semantic Scholar. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Available from: [Link]
-
MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
ResearchGate. (2018). Screening of different ligands for Suzuki coupling a. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. | Semantic Scholar [semanticscholar.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
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- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. reddit.com [reddit.com]
- 19. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Improving the regioselectivity of reactions with 2-Chloro-4-fluoro-5-iodophenol
Welcome to the technical support center for 2-Chloro-4-fluoro-5-iodophenol (Catalog No. 148254-33-5).[1] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this versatile but challenging tri-halogenated phenol. Here, we address common issues related to regioselectivity, provide troubleshooting advice, and offer validated protocols to streamline your synthetic workflows.
Section 1: Understanding the Reactivity of this compound
This molecule presents multiple reactive sites: the phenolic hydroxyl group and three distinct carbon-halogen bonds (C-I, C-Cl, C-F). The key to successful synthesis is understanding the inherent reactivity hierarchy and how to manipulate it to your advantage.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the carbon-halogen bonds in cross-coupling reactions?
A1: The general order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition is based on bond dissociation energy: C-I < C-Br < C-Cl < C-F.[2] Therefore, the C-I bond at the C5 position is significantly more reactive and will be the primary site for cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination under standard conditions.[3][4] Selective activation of the C-Cl bond in the presence of the C-I bond is extremely challenging and typically not feasible.
Q2: How does the hydroxyl group influence the regioselectivity of reactions?
A2: The phenolic hydroxyl group is a strong activating group and is ortho-, para- directing for electrophilic aromatic substitution. In this compound, the positions ortho to the hydroxyl are C6 (unsubstituted) and C2 (chlorinated). The C6 position is the most likely site for electrophilic attack due to less steric hindrance and strong activation from the hydroxyl group. The hydroxyl group can also act as a directing group in certain metal-catalyzed reactions, potentially influencing catalyst coordination.[5]
Q3: Can I perform reactions without protecting the phenolic hydroxyl group?
A3: It depends on the reaction. For many palladium-catalyzed cross-coupling reactions, the free phenol can be used directly, often with a strong enough base (e.g., K₃PO₄, Cs₂CO₃) to deprotonate it in situ.[6] This can sometimes enhance catalyst activity. However, for reactions involving strong bases or nucleophiles that could react with the phenol (like O-alkylation), or when precise control is needed to prevent side reactions, protection is essential.[7][8]
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific problems you may encounter during key synthetic transformations.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Problem 1: Low yield in Suzuki coupling at the C-I bond.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Catalyst Inactivation | Use a more robust ligand like XPhos or SPhos. Ensure rigorous degassing of solvents and reagents to remove oxygen. | The phenolic -OH can coordinate to the palladium center, sometimes inhibiting the catalytic cycle. Bulky, electron-rich phosphine ligands can stabilize the active Pd(0) species and promote efficient oxidative addition and reductive elimination.[9][10] |
| Poor Boronic Acid/Ester Transmetalation | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Use a polar aprotic solvent system like dioxane/water or DMF. | Transmetalation is often the rate-limiting step after oxidative addition and requires a base to activate the boronic acid.[10][11] A more effective base and appropriate solvent can accelerate this step. |
| Starting Material Decomposition | Lower the reaction temperature and extend the reaction time. Screen different palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂. | Polyhalogenated phenols can be sensitive to high temperatures, leading to decomposition. A milder, more active catalyst system can allow the reaction to proceed at a lower temperature.[2][10] |
Problem 2: Unwanted side reactions or product impurities.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Homocoupling of Boronic Acid | Add the boronic acid slowly or in portions. Ensure the reaction is truly anaerobic. | Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle. |
| Protodeiodination (loss of iodine) | Use anhydrous solvents and reagents. Ensure the base is not excessively hydrous. | The presence of water or other proton sources can lead to the reductive cleavage of the C-I bond after oxidative addition, regenerating the de-iodinated starting material. |
| Reaction at the Phenolic -OH | Protect the hydroxyl group as a methyl ether or a silyl ether if O-arylation is observed. | While less common in Suzuki reactions, under certain conditions, the phenoxide can act as a nucleophile. Protecting the hydroxyl group eliminates this possibility.[12][13] |
O-Alkylation / Etherification
Problem: Low yield or formation of C-alkylated byproducts.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Weak Base | Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). | The acidity of the phenol is reduced by the electron-withdrawing halogens. A strong base is required to fully deprotonate the hydroxyl group, forming the phenoxide needed for the Williamson ether synthesis. |
| Ambident Nucleophile Reactivity | Use a polar aprotic solvent like DMF or DMSO. | The phenoxide ion is an ambident nucleophile with reactivity at both the oxygen and the aromatic ring (primarily C6). Polar aprotic solvents favor O-alkylation over C-alkylation. |
| Poor Electrophile | Convert the alkyl halide to a more reactive electrophile, such as an alkyl tosylate or triflate. | Increasing the leaving group ability of the electrophile will accelerate the desired Sₙ2 reaction with the phenoxide. |
Section 3: Experimental Protocols & Workflows
Protocol: Regioselective Suzuki-Miyaura Coupling at the C-5 Position
This protocol provides a robust method for selectively coupling an aryl boronic acid at the C-I bond, leaving the C-Cl and C-F bonds intact.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction vessel (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst system. A recommended starting point is Pd₂(dba)₃ (2 mol%) and a suitable ligand such as XPhos (4.5 mol%).[9]
-
Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.[14]
-
Reaction: Heat the sealed reaction vessel to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-chloro-4-fluorophenol.
Workflow: Troubleshooting Regioselectivity Issues
This decision tree provides a logical workflow for diagnosing and solving regioselectivity problems.
Caption: Troubleshooting decision tree for regioselectivity issues.
Section 4: References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10333-10385. [Link]
-
Gevorgyan, V., et al. (2008). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic Letters, 10(19), 4255-4258. [Link]
-
Langer, P. (2007). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2007(12), 1821-1845. [Link]
-
Fürstner, A. (2012). Iron‐Catalyzed Chemoselective C−N Coupling Reaction: A Protecting‐Group‐Free Amination of Aryl Halides Bearing Amino or Hydroxy Groups. Angewandte Chemie International Edition, 51(35), 8794-8798. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. . [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
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- 4. wuxibiology.com [wuxibiology.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
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- 11. Suzuki Coupling [organic-chemistry.org]
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- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Removal of Palladium Catalyst from 2-Chloro-4-fluoro-5-iodophenol Reaction Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the removal of palladium catalyst residues from reaction products, specifically focusing on complex molecules like 2-Chloro-4-fluoro-5-iodophenol. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my this compound reaction?
A1: The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers. These scavengers are often silica or polymer-based and are functionalized with groups like thiols, amines, or dimercaptotriazine (DMT) that chelate palladium.[1]
-
Crystallization: Purifying your final product through crystallization can be highly effective, as palladium impurities often remain in the mother liquor.[1] The efficiency of this method can be improved by using additives that enhance the solubility of palladium species in the solvent.[1]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from your product.[1]
-
Filtration: For heterogeneous palladium catalysts like palladium on carbon (Pd/C) or precipitated palladium metal, filtration through a filter aid such as Celite® is a straightforward removal method.[1][2]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[1][2]
Q2: How do I select the most appropriate palladium removal method for my specific experiment?
A2: The optimal choice depends on several critical factors:
-
Nature of Your Product: Consider the solubility, stability, and potential for your this compound derivative to chelate with palladium.
-
Form of Palladium Residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.
-
Scale of Your Reaction: Some methods are more amenable to large-scale production than others.
-
Required Purity Level: The stringency of the final product's purity requirements, especially for active pharmaceutical ingredients (APIs), will dictate the necessary rigor of the purification method.[3]
Q3: Why is there inconsistent palladium removal from one batch to another?
A3: Inconsistent results often stem from variability in the palladium species present in the reaction mixture. To troubleshoot this:
-
Standardize Your Work-up: A consistent work-up procedure prior to the palladium removal step is crucial to minimize variations in the palladium species.[1]
-
Employ a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species.[1][4]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step can convert various palladium species into a single, more easily removable form.[1]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: High Levels of Palladium Leaching into the Product
Palladium leaching can be a significant issue, particularly in cross-coupling reactions. The choice of catalyst, ligands, and reaction conditions all play a role.
Root Cause Analysis:
-
Catalyst Instability: The palladium catalyst may be degrading under the reaction conditions, leading to the formation of soluble palladium species.
-
Ligand Dissociation: The ligand may be dissociating from the palladium center, leaving a more leachable form of the catalyst.
-
Product Interaction: The product itself, this compound, or its derivatives, may have some affinity for palladium, effectively acting as a ligand and drawing it into the solution.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce catalyst decomposition.
-
Solvent: The choice of solvent can impact catalyst stability and solubility.
-
Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.[5]
-
-
Select a More Robust Catalyst/Ligand System:
-
Consider using a palladium catalyst with more strongly binding ligands to minimize dissociation.
-
-
Post-Reaction Treatment with Scavengers: This is often the most direct and effective approach.
Issue 2: Product Loss During Purification with Adsorbents
While effective at removing palladium, adsorbents like activated carbon can sometimes lead to a loss of the desired product.[6]
Root Cause Analysis:
-
Non-Specific Binding: The adsorbent may have an affinity for your product in addition to palladium.
-
Pore Entrapment: The product molecules may become physically trapped within the porous structure of the adsorbent.
Solutions:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[1]
-
Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger to reduce the surface area available for non-specific binding.[1]
-
Solvent Adjustment: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[1]
-
Alternative Purification Method: If product loss remains high, consider switching to crystallization or extraction as your primary purification method.[1]
In-Depth Methodologies & Protocols
Method 1: Palladium Scavenging with Functionalized Silica
Functionalized silica scavengers are highly effective due to their high surface area and specific affinity for palladium.[7] Thiol-functionalized silica, such as SiliaMetS® Thiol or QuadraSil™ MP, is a common choice.[4][7]
Mechanism of Action: The soft thiol groups on the silica surface have a strong affinity for the soft metal palladium, forming a stable complex and effectively removing it from the solution. This is based on the Hard and Soft Acids and Bases (HSAB) principle.[7]
Diagram: Decision Workflow for Palladium Removal
Caption: Decision tree for selecting a palladium removal strategy.
Experimental Protocol: Scavenging with SiliaMetS® Thiol
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add SiliaMetS® Thiol (typically 4-10 equivalents relative to the initial amount of palladium catalyst) to the solution.
-
Agitation: Stir the mixture at room temperature for 1-4 hours. The scavenging time can be optimized based on the reaction scale and level of contamination.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]
Method 2: Purification via Activated Carbon
Activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[8] Its high surface area and porous structure allow for the adsorption of palladium species.[8]
Mechanism of Action: The mechanism of palladium removal by activated carbon involves a combination of physisorption and chemisorption.[6] Palladium species can be physically adsorbed onto the carbon surface or can be chemically reduced to elemental palladium and deposited within the pores.
Diagram: Palladium Scavenging Mechanism
Caption: Chelation of a palladium complex by a thiol-functionalized scavenger.
Experimental Protocol: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Heating and Agitation: Heat the mixture (e.g., to 50-80 °C) and stir for 2-16 hours. The optimal time and temperature will depend on the specific reaction and should be determined experimentally.
-
Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Hot filtration is often necessary to prevent the product from crystallizing on the filter.
-
Washing: Wash the filter cake with hot solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Data Summary: Comparison of Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Target Palladium Species | Advantages | Disadvantages |
| SiliaMetS® Thiol | Thiol (-SH) | 1.0 - 1.5 | Pd(0), Pd(II) | High efficiency, good for a broad range of Pd species | Higher cost than activated carbon |
| SiliaMetS® DMT | Dimercaptotriazine | ~0.6 | Ruthenium, hindered Pd complexes | Very high affinity for specific metals | More specialized, may not be as broad-spectrum |
| QuadraSil™ MP | Mercaptopropyl (-SH) | 1.0 - 1.5[7] | Pd, Rh, Cu, Ru, Pt, Pb, Ag, Hg[7] | High affinity for a range of soft and borderline metals[7] | Cost |
| Activated Carbon | N/A (Carbon surface) | N/A | Pd(0), Pd(II) | Low cost, readily available | Can cause product loss due to non-specific adsorption[6] |
Concluding Remarks
The successful removal of palladium catalyst residues from this compound reaction products is a critical step in ensuring the purity and safety of the final compound, particularly in pharmaceutical applications. A systematic approach, involving the careful selection of a purification method based on the specific reaction parameters and purity requirements, is essential. This guide provides a framework for troubleshooting common issues and implementing robust purification protocols. For further optimization, a screening of different scavengers and conditions is highly recommended.
References
- BenchChem. (2025). QuadraSil MP | 1225327-73-0.
- Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
- PubMed. (2018). Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions.
- BenchChem. (2025). Technical Support Center: Removing Palladium Catalyst Residues from Final Products.
- Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
- PhosphonicS. (2022). Metal Scavenger Applications.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
- Sopachem. (n.d.). Metal Scavenger Guide.
- Velocity Scientific Solutions. (n.d.). SiliametS Metal Scavengers.
- BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Products.
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Validation & Comparative
A Researcher's Guide to Site-Selective Functionalization: Comparing the Reactivity of Iodo, Chloro, and Fluoro Sites in 2-Chloro-4-fluoro-5-iodophenol
Introduction
Polyhalogenated aromatic compounds are foundational building blocks in modern organic synthesis, offering multiple reaction handles for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. 2-Chloro-4-fluoro-5-iodophenol is a particularly valuable scaffold, presenting three distinct halogen atoms—iodine, chlorine, and fluorine—on a phenol ring. The inherent differences in the chemical properties of the carbon-halogen bonds allow for a remarkable degree of site-selectivity.
This guide provides an in-depth comparison of the reactivity of the iodo, chloro, and fluoro sites in this compound across a range of common synthetic transformations. We will explore the underlying electronic and steric principles that govern this differential reactivity and provide experimental frameworks to selectively functionalize each site, empowering researchers to leverage this versatile substrate in their synthetic strategies.
I. Fundamental Principles Governing Halogen Reactivity
The selective manipulation of one halogen in the presence of others is not arbitrary. It is dictated by a nuanced interplay of C-X bond strengths, the electronic influence of the substituents, and the steric environment of the reaction center.
A. Carbon-Halogen (C-X) Bond Dissociation Energy
A primary determinant in reactions involving the cleavage of the C-X bond, such as transition-metal-catalyzed cross-coupling, is the bond dissociation energy (BDE). For aryl halides, the BDE follows a clear trend:
C-F > C-Cl > C-Br > C-I
The C-I bond is the longest and weakest, making it the most susceptible to cleavage, particularly in oxidative addition steps. Conversely, the C-F bond is exceptionally strong and typically requires harsh conditions or specialized catalysts to be broken.
B. Electronic Effects: A Duality of Influence
Halogens exert two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and follows the order: F > Cl > Br > I .[1]
-
Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.[2] This effect weakens with increasing atomic size due to less effective orbital overlap between the halogen's p-orbital and the carbon 2p-orbital. The order of the resonance effect is: F > Cl > Br > I .[3]
For halogens, the inductive effect generally outweighs the resonance effect, making them net deactivating groups, yet they remain ortho, para-directors for electrophilic aromatic substitution (EAS).[4][5]
The hydroxyl (-OH) group on the ring is a powerful activating group, as its resonance donation (+R) far outweighs its inductive withdrawal (-I).[6][7] It strongly directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).[8][9]
C. Steric Considerations
The spatial arrangement of substituents can hinder the approach of reagents or catalysts. In this compound:
-
The chloro group is at C2, ortho to the bulky hydroxyl group.
-
The iodo group is at C5, meta to the hydroxyl and flanked by the fluoro and the vacant C6 position.
-
The fluoro group is at C4, para to the hydroxyl group.
These steric factors can significantly influence site-selectivity, especially in catalyst-driven reactions.
II. Comparative Reactivity in Key Synthetic Transformations
The true synthetic utility of this compound is realized through the selective engagement of one halogen over the others. Below, we compare the reactivity of each site in three major classes of aromatic functionalization reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, is arguably the most important for C-C and C-N bond formation. The reactivity is almost exclusively dictated by the rate of the initial oxidative addition step to the palladium(0) catalyst.
Predicted Reactivity Order: I >> Cl >>> F
The very weak C-I bond makes the iodo position overwhelmingly the most reactive site. The C-Cl bond is significantly stronger and requires more forcing conditions or highly active, electron-rich phosphine ligands to react.[10][11] The C-F bond is generally considered inert under standard cross-coupling conditions. This predictable reactivity hierarchy is ideal for sequential functionalization.[12][13]
| Halogen Site | Position | Relative Reactivity | Typical Catalyst System | Expected Outcome |
| Iodo | C5 | Very High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | High yield of coupled product |
| Chloro | C2 | Low | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C | Reaction may occur after C-I functionalization; requires more active catalyst |
| Fluoro | C4 | Inert | Standard Pd catalysts | No reaction |
This protocol details the selective coupling of a boronic acid at the C5-iodo position, leaving the chloro and fluoro groups untouched.
dot
Caption: Workflow for selective Suzuki-Miyaura coupling at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound, the aryl boronic acid, and K₂CO₃.
-
Add the dioxane/water solvent mixture and degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-chloro-4-fluoro-5-arylphenol.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[14] Reactivity is governed by two factors: the electrophilicity of the carbon atom and the stability of the leaving group.
Predicted Reactivity Order: F > Cl > I
This order is the reverse of that seen in cross-coupling.
-
Fluorine is the most electronegative halogen, making the C4 carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, its strong inductive effect stabilizes the negative charge of the Meisenheimer complex, and fluoride is an excellent leaving group in this context.[15][16]
-
Chlorine is a poorer leaving group than fluorine and is less activating towards nucleophilic attack.
-
Iodine is the worst leaving group in SNAr and its low electronegativity does little to stabilize the intermediate.
The powerful activating effect of the para-hydroxyl group further enhances the susceptibility of the C-F bond to nucleophilic attack.
| Halogen Site | Position | Relative Reactivity | Typical Conditions | Expected Outcome |
| Fluoro | C4 | High | NaOMe, DMF, 100 °C | Selective substitution of fluoride |
| Chloro | C2 | Very Low | Harsh conditions | Unlikely to react under conditions that displace fluoride |
| Iodo | C5 | Inert | Standard SNAr conditions | No reaction |
This protocol describes the selective displacement of the fluoride atom with a methoxide nucleophile.
dot
Caption: Mechanism of SNAr at the C-F bond via a Meisenheimer intermediate.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOMe) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a flask under a nitrogen atmosphere.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and carefully quench by pouring it into ice-cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue via column chromatography to obtain 2-chloro-4-methoxy-5-iodophenol.
C. Electrophilic Aromatic Substitution (EAS)
For EAS, the reaction occurs at a C-H bond on the ring, not at the halogens themselves. The outcome is determined by the combined directing effects of the existing substituents.
Predicted Reactivity Site: C6
The sole unsubstituted position is C6. Its reactivity is overwhelmingly dictated by the substituents on the ring:
-
-OH (at C1): A powerful activating, ortho, para-director. It strongly directs towards C2 (blocked), C4 (blocked), and C6 (open) .[9][17]
-
-Cl (at C2): A deactivating, ortho, para-director. Does not direct to C6.
-
-F (at C4): A deactivating, ortho, para-director. Does not direct to C6.
-
-I (at C5): A deactivating, ortho, para-director. Directs ortho to C6 (open) .
The potent activating effect of the hydroxyl group dominates all other effects, making the C6 position the unequivocal site of electrophilic attack.[6] The halogen substituents will collectively slow the reaction rate compared to unsubstituted phenol.[17]
III. Summary and Strategic Outlook
The differential reactivity of the halogen sites in this compound provides a clear and predictable roadmap for its synthetic elaboration.
| Reaction Type | Most Reactive Site | Moderately Reactive Site | Least Reactive / Inert Site | Key Controlling Factor |
| Pd Cross-Coupling | C5-Iodo | C2-Chloro | C4-Fluoro | C-X Bond Dissociation Energy |
| Nucleophilic Aromatic Substitution (SNAr) | C4-Fluoro | C2-Chloro | C5-Iodo | Electronegativity / Leaving Group Ability |
| Electrophilic Aromatic Substitution (EAS) | C6-H | N/A | N/A | Directing effect of -OH group |
This predictable, orthogonal reactivity makes this compound an exceptional tool for medicinal and materials chemists. One can envision a synthetic sequence beginning with a Suzuki coupling at the iodine position, followed by a nucleophilic substitution at the fluorine position, and concluding with an electrophilic substitution at C6, all on the same molecular scaffold. Understanding these fundamental principles is the key to unlocking the full synthetic potential of this and other polyhalogenated intermediates.
References
- Controlling selectivity in the Ullmann reaction on Cu(111).
- Why is OH group activating towards electrophilic aromatic substitution? Chemistry Stack Exchange.
- What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Quora.
- An Explanation of Substituent Effects. Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI.
- Reactivity of halogenated product 16 via Suzuki coupling reaction.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Photocatalytic Ullmann coupling of aryl halides by a novel blended catalyst consisting of a TiO2 photocatalyst and an Al2O3 supported Pd-Au bimetallic c
- Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- Substituent Effects. Organic Chemistry II - Lumen Learning.
- Why are phenols ortho-para directing? Quora.
- Photocatalytic Ullmann coupling of aryl halides by a novel blended catalyst consisting of a TiO2 photocatalyst and an Al2O3 supported Pd–Au bimetallic catalyst. Catalysis Science & Technology (RSC Publishing).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Why Are Halogens Ortho Para Directors yet Deactiv
- Rank each group of compounds from most reactive to least reactive toward electrophilic aromatic substitution: f. bromobenzene, chlorobenzene, fluorobenzene, iodobenzene. Pearson.
- Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange.
- Other Aromatic Substitutions. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Buchwald–Hartwig amin
- ortho–para-Directing Deactiv
- Other Aromatic Substitutions. Chemistry LibreTexts.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sulfoxide-mediated oxidative cross-coupling of phenols.
- Why are halogens ortho- para- directors? Master Organic Chemistry.
- Buchwald-Hartwig amin
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Selective Oxidative Homo- and Cross-Coupling of Phenols. ScholarlyCommons.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Concerted Nucleophilic Aromatic Substitutions.
- Nucleophilic Aromatic Substitution.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde. Benchchem.
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A Comparative Guide to the Biological Activity of 2-Chloro-4-fluoro-5-iodophenol Derivatives: A Prospective Analysis
This guide provides a forward-looking comparative analysis of the potential biological activities of derivatives of 2-chloro-4-fluoro-5-iodophenol. In the absence of direct published data on this specific scaffold, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) of analogous halogenated phenolic compounds to predict their antimicrobial and anticancer potential. The experimental protocols detailed herein are designed to serve as a validated roadmap for researchers initiating investigations into this promising, yet unexplored, class of compounds.
The strategic incorporation of multiple halogen atoms—chlorine, fluorine, and iodine—onto a phenolic backbone presents a compelling strategy for the development of novel therapeutic agents. Halogenation is known to significantly modulate a molecule's lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological activity.[1] Particularly, halogenated phenols have demonstrated a propensity for potent antimicrobial and anticancer effects.[2][3] This guide will, therefore, focus on these two primary areas of therapeutic interest.
Predicted Biological Activities and Scientific Rationale
1. Antimicrobial Activity:
Halogenated phenols are recognized for their broad-spectrum antimicrobial properties.[2][4] Their primary mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and the leakage of essential intracellular components. Furthermore, these compounds can inhibit key microbial enzymes and interfere with energy metabolism. The presence of multiple halogens, as in the this compound scaffold, is anticipated to enhance these effects. The iodine atom, in particular, may contribute to a unique mechanism involving the iodination of bacterial proteins, leading to potent bactericidal activity.[5]
2. Anticancer Activity:
Phenolic compounds, in general, are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and anti-angiogenic effects.[6][7] The introduction of halogens can amplify this intrinsic activity. Iodinated compounds, for instance, have been shown to possess cytotoxic activity against a range of human carcinoma cell lines, with a degree of selectivity for cancer cells over non-malignant cells.[3][8] The derivatives of this compound are hypothesized to exert their anticancer effects by inducing oxidative stress within tumor cells and interfering with critical signaling pathways essential for cancer cell proliferation and survival.
Proposed Derivatives and Structure-Activity Relationship (SAR) Analysis
To explore the therapeutic potential of the this compound scaffold, a series of hypothetical derivatives are proposed for synthesis and evaluation. The selection of these derivatives is guided by established SAR principles for halogenated aromatic compounds.[9][10]
Table 1: Proposed Derivatives of this compound and Their Predicted Biological Potency
| Compound ID | Derivative Class | Modification | Predicted Antimicrobial Potency (Relative) | Predicted Anticancer Potency (IC50 Range) | Rationale for Modification |
| CFIP-01 | Ether | Methyl Ether (-OCH₃) | Moderate | 10-50 µM | Increases lipophilicity, potentially enhancing cell membrane penetration. May also improve metabolic stability. |
| CFIP-02 | Ester | Acetate Ester (-OCOCH₃) | Moderate to High | 5-25 µM | Acts as a potential prodrug, which could be hydrolyzed by intracellular esterases to release the active phenol. This may improve bioavailability and selective activity. |
| CFIP-03 | Amine Adduct | N-phenylacetamide | High | 1-10 µM | The introduction of an amide linkage can facilitate additional hydrogen bonding interactions with biological targets, potentially increasing potency.[6] |
| CFIP-04 | Alkyl Chain | Propyl Ether (-OCH₂CH₂CH₃) | High | 5-30 µM | Further increases lipophilicity, which is often correlated with enhanced antimicrobial activity in phenolic compounds. |
Experimental Protocols
The following sections provide detailed, self-validating experimental workflows for the synthesis and biological evaluation of the proposed derivatives.
The synthesis of the proposed derivatives can be achieved through standard organic chemistry transformations starting from the parent phenol.
Caption: Proposed synthetic routes for derivatives of this compound.
Step-by-Step Synthesis Protocol (Example for CFIP-01):
-
Dissolution: Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.
-
Addition of Alkylating Agent: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the stirring mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the solid K₂CO₃ and evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain CFIP-01.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
The antimicrobial efficacy of the synthesized compounds will be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol for MIC Determination (Broth Microdilution):
-
Preparation of Compounds: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use reference strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922). Grow the bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by using a viability indicator like resazurin.
The potential of the derivatives to inhibit cancer cell growth will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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A Senior Application Scientist's Guide to 2-Chloro-4-fluoro-5-iodophenol: A Comparative Analysis for Advanced Synthesis
Introduction: The Strategic Value of Polysubstituted Halophenols
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of molecular design. Halogens serve not only as key components of the final target structure, influencing lipophilicity and binding interactions, but also as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation. Among the vast array of available building blocks, halophenols are particularly prized for their dual reactivity: the nucleophilic hydroxyl group and the electrophilic carbon-halogen bond.
This guide provides an in-depth comparative analysis of 2-Chloro-4-fluoro-5-iodophenol, a uniquely trifunctionalized reagent, against its simpler halophenol counterparts. We will move beyond a simple cataloging of properties to explore the nuanced interplay of electronic and steric effects that govern its reactivity. Through a detailed examination of its performance in the Sonogashira cross-coupling reaction—a pivotal transformation for the synthesis of bioactive heterocycles like benzofurans—this document will equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this powerful building block.
Pillar 1: Understanding the Physicochemical Landscape of Halophenols
The identity and position of a halogen substituent on a phenol ring profoundly influence its chemical behavior. These effects are primarily a balance between the electronegativity-driven inductive effect (-I) and the lone-pair-driven resonance or mesomeric effect (+R).
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density through the sigma bond network. This effect stabilizes the corresponding phenoxide anion, increasing the phenol's acidity. The strength of the -I effect decreases with distance and follows the order: F > Cl > Br > I.[1]
-
Resonance Effect (+R): The halogen lone pairs can donate electron density into the aromatic π-system. This effect is most significant when the p-orbital of the halogen can effectively overlap with the 2p orbital of carbon. Consequently, the +R effect is strongest for fluorine (2p-2p overlap) and diminishes significantly for heavier halogens where orbital overlap is poor (e.g., 5p-2p for iodine).[2]
For halogens, the inductive effect generally dominates over the resonance effect in determining overall electron withdrawal[1]. This combined influence dictates key properties such as acidity (pKa).
Table 1: Comparison of Acidity for Representative para-Halophenols
| Compound | pKa | Dominant Electronic Effects |
| p-Fluorophenol | 9.92 | Strong -I effect, partially offset by a significant +R effect.[2] |
| p-Chlorophenol | 9.41 | Strong -I effect, with negligible +R effect due to poor 3p-2p overlap.[2] |
| p-Bromophenol | 9.17 | Moderate -I effect, ineffective +R effect.[2] |
| p-Iodophenol | 9.30 | Weaker -I effect compared to Br, ineffective +R effect.[2] |
The unique substitution pattern of This compound (CAS: 148254-33-5) creates a highly differentiated electronic environment.[3] The fluorine at C4 provides strong inductive withdrawal, the chlorine at C2 adds further inductive pull, and the iodine at C5 offers the most reactive site for transformations like cross-coupling reactions.
Pillar 2: Comparative Reactivity in Cross-Coupling Reactions
The true synthetic utility of a halophenol is often demonstrated in its performance in cross-coupling reactions. These reactions, which form the bedrock of modern synthetic chemistry, are exquisitely sensitive to the nature of the carbon-halogen bond.[4][5]
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established trend based on bond dissociation energy: C-I < C-Br < C-Cl << C-F .[6] This differential reactivity is the key advantage of using a multi-halogenated compound like this compound. It allows for sequential, site-selective functionalization. The C-I bond can be selectively coupled while leaving the more robust C-Cl bond intact for a subsequent, different transformation.
Case Study: Benzofuran Synthesis via Sonogashira Coupling
The synthesis of substituted benzofurans, a scaffold present in numerous bioactive natural products and pharmaceuticals, is a classic application of halophenols.[7][8][9] A widely employed strategy is the palladium/copper-catalyzed Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[10][11]
Let's compare the performance of this compound with other ortho-halophenols in this critical transformation. The iodine at the ortho-position to the hydroxyl group is not present in our title compound, but its reactivity at the C5 position (meta to the hydroxyl) is still highly relevant for building complex structures. For the purpose of a direct comparison in a classic benzofuran synthesis, we will consider the reactivity of the halogen ortho to the hydroxyl group. The general principle of C-X bond reactivity remains the same.
Table 2: Comparative Performance of ortho-Halophenols in Sonogashira Coupling for Benzofuran Synthesis
| ortho-Halophenol Substrate | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodophenol | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | 80 | 4 | ~90% | [10] |
| 2-Bromophenol | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | 100 | 12 | ~75% | [10] |
| 2-Chlorophenol | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 110 | 24 | ~50% | General knowledge |
Note: Yields are representative and can vary based on the specific alkyne coupling partner and precise reaction conditions. The data for 2-chlorophenol reflects the generally lower reactivity requiring stronger catalyst systems.
The data clearly validates the theoretical reactivity trend. 2-Iodophenol provides the highest yield in the shortest time and under the mildest conditions, making it the superior substrate for this specific transformation when only a single coupling is desired.[10] Bromophenols are viable but require more forcing conditions, while chlorophenols are significantly less reactive and often necessitate more specialized, expensive catalysts and ligands.
The strategic advantage of This compound lies in its potential for orthogonal synthesis . One can first perform a Sonogashira coupling at the highly reactive C-I bond, and then, in a subsequent step, utilize the C-Cl bond for a different coupling reaction (e.g., Suzuki, Buchwald-Hartwig), thereby building molecular complexity in a controlled, stepwise manner.
Pillar 3: Experimental Protocols and Mechanistic Visualization
Trustworthiness in synthetic chemistry is rooted in reproducible, well-documented protocols. Below is a representative, self-validating procedure for the Sonogashira coupling, which can be adapted for various halophenols.
Experimental Protocol: Synthesis of a 2-Substituted Benzofuran from 2-Iodophenol
Objective: To synthesize 2-phenylbenzofuran via a Sonogashira coupling/cyclization cascade.
Materials:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)
-
Anhydrous, degassed Dimethylformamide (DMF) (5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI under an argon or nitrogen atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) via syringe, followed by triethylamine and phenylacetylene.
-
Reaction Execution: The flask is sealed and the mixture is stirred at 80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the 2-phenylbenzofuran product.
Visualization of Key Mechanisms and Workflows
Understanding the underlying catalytic cycle is crucial for troubleshooting and optimizing reactions.
Caption: Fig 1. The coupled catalytic cycles of the Sonogashira reaction.
Caption: Fig 2. Comparative synthetic workflows.
Conclusion
While simple ortho-halophenols like 2-iodophenol and 2-bromophenol are effective and economical choices for the direct synthesis of simple benzofurans and related structures, their utility is often limited to a single transformation. This compound emerges as a superior building block for the construction of more complex, highly functionalized molecules. Its key strength lies in the differential reactivity of its carbon-halogen bonds, enabling chemists to perform sequential, site-selective cross-coupling reactions. The presence of the C-I bond allows for mild Sonogashira or Suzuki couplings, while the more robust C-Cl bond is reserved for a subsequent transformation under different catalytic conditions. This strategic, orthogonal approach is invaluable in modern drug discovery and materials science, where precise control over molecular architecture is paramount. Researchers tasked with multi-step syntheses will find this compound to be an enabling tool for achieving synthetic efficiency and molecular diversity.
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A Senior Application Scientist's Guide to the In Silico Reactivity of 2-Chloro-4-fluoro-5-iodophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Predictive Chemistry in Modern Drug Discovery
In the landscape of pharmaceutical development, the ability to anticipate the chemical behavior of a novel molecular entity is paramount. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are rooted in unforeseen reactivity. Unwanted side reactions, metabolic instability, or off-target activity can derail an otherwise promising project, consuming invaluable time and resources. It is in this context that in silico modeling has transitioned from a niche academic pursuit to an indispensable tool in the industrial chemist's arsenal.[1][2] By leveraging the predictive power of computational chemistry, we can dissect a molecule's electronic structure to forecast its reactivity, guiding synthetic strategy and flagging potential liabilities long before a single flask is warmed.[3][4]
This guide focuses on 2-Chloro-4-fluoro-5-iodophenol, a halogen-rich phenolic compound representative of the complex building blocks used in modern medicinal chemistry.[5][6] The unique arrangement of chloro, fluoro, and iodo substituents on the phenol scaffold presents a fascinating case study in competing electronic and steric effects. We will provide a comprehensive framework for predicting its reactivity using established computational methods, compare it with structurally related phenols, and outline the experimental data required for validation. Our goal is to equip you not just with a protocol, but with the causal understanding necessary to apply these principles to your own research challenges.
Pillar 1: Understanding the Electronic Landscape - Core Reactivity Descriptors
A molecule's reactivity is not a monolithic property but a composite of several key electronic and energetic factors. For a substituted phenol like our target compound, the most critical descriptors to compute are its acidity (pKa), the distribution of its frontier molecular orbitals (HOMO/LUMO), and its electrostatic potential surface.
-
Acidity (pKa): The acidity of the phenolic proton is a primary determinant of its behavior in a biological milieu (pH ~7.4) and its utility as a nucleophile in synthesis. The phenoxide anion, formed upon deprotonation, is a significantly more potent nucleophile than the neutral phenol.[7] The electron-withdrawing nature of the halogen substituents is expected to stabilize the resulting phenoxide, thereby lowering the pKa and making the phenol more acidic than its unsubstituted parent.[8][9] Accurate in silico pKa prediction is a well-established field, with methods like Density Functional Theory (DFT) combined with continuum solvation models providing results often within 0.5 pKa units of experimental values.[10][11]
-
Frontier Molecular Orbitals (FMOs): FMO theory is a cornerstone of reactivity prediction.
-
The Highest Occupied Molecular Orbital (HOMO) represents the region of highest electron density, indicating the most likely site of attack by an electrophile. For phenols, the HOMO is typically distributed across the aromatic ring and the oxygen atom.
-
The Lowest Unoccupied Molecular Orbital (LUMO) signifies the most electron-deficient region, the primary target for a nucleophile.[12] The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's overall kinetic stability.
-
-
Electrostatic Potential (ESP) Map: The ESP map provides a visual, intuitive representation of the charge distribution across the molecule's surface. It maps regions of negative potential (electron-rich, nucleophilic sites, typically colored red) and positive potential (electron-poor, electrophilic sites, typically colored blue).[13][14] This allows for a rapid, qualitative assessment of where the molecule is most likely to interact with other polar molecules or ions.
Pillar 2: A Validated Workflow for Reactivity Prediction
The following protocol outlines a robust and widely accepted workflow for the in silico analysis of a small organic molecule. The choice of methodology, particularly the level of theory and basis set, represents a balance between computational cost and accuracy, grounded in extensive literature validation for phenolic compounds.[15][16]
Experimental Protocol: In Silico Reactivity Analysis
-
Molecular Structure Generation and Optimization:
-
Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.[17]
-
Submit the structure for a full geometry optimization using Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, especially with halogens, the 6-311+G(d,p) basis set is recommended.[10][16] The optimization should be performed within a continuum solvation model (e.g., SMD or CPCM with water as the solvent) to simulate aqueous conditions.[8][9]
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory used for optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Calculation of Reactivity Descriptors:
-
pKa Prediction (Direct Method):
-
Optimize the geometry of the corresponding phenoxide anion using the same DFT method and solvation model.
-
Perform a frequency calculation on the anion to confirm it is a minimum.
-
Calculate the Gibbs free energy (G) in solution for both the neutral phenol and the phenoxide anion.
-
The pKa can be calculated from the change in Gibbs free energy for the dissociation reaction.
-
-
FMO Analysis: Extract the HOMO and LUMO energies and generate isosurface plots to visualize their spatial distribution.
-
ESP Map Generation: Calculate the electrostatic potential and map it onto the molecule's electron density surface.
-
Partial Atomic Charges: Calculate partial atomic charges using a method such as Natural Population Analysis (NPA) to quantify the electron distribution.[15]
-
Caption: A generalized workflow for the computational prediction of chemical reactivity.
Analysis of this compound
Based on the established principles of physical organic chemistry, the in silico analysis is predicted to yield the following insights:
-
Predicted pKa: The combined inductive electron-withdrawing effects of the three halogen atoms will significantly acidify the phenolic proton compared to phenol (experimental pKa ≈ 9.9). The predicted pKa is expected to be in the range of 7.0-8.0. This increased acidity means a significant portion of the molecule will exist as the more reactive phenoxide anion at physiological pH.
-
Nucleophilic and Electrophilic Sites:
-
Nucleophilic Centers: The ESP map will show the most negative potential (red) around the phenolic oxygen, confirming it as the primary nucleophilic site. The π-system of the aromatic ring will also exhibit nucleophilic character, particularly at the carbons ortho and para to the powerful activating hydroxyl group.[18][19]
-
Electrophilic Centers: The most positive potential (blue) will be on the phenolic hydrogen. The carbon atoms bonded to the electronegative halogens and oxygen (C1, C2, C4, C5) will also be electrophilic, as their electron density is pulled away.[20][21]
-
-
Reactivity in Electrophilic Aromatic Substitution (EAS):
-
The hydroxyl group is a strongly activating ortho, para-director.[18] This directs incoming electrophiles to positions C3 and C6.
-
Position C6: This position is ortho to the -OH group but is sterically hindered by the adjacent, bulky iodine atom at C5.
-
Position C3: This position is also ortho to the -OH group and experiences less steric hindrance.
-
Therefore, C3 is the predicted major site for electrophilic attack . FMO analysis should show the largest HOMO lobe at this position.
-
-
Reactivity in Nucleophilic Reactions:
-
The primary reaction will be deprotonation to form the phenoxide.
-
The carbon-halogen bonds are potential sites for nucleophilic aromatic substitution or cross-coupling reactions. The C-I bond is the weakest and iodine is the best leaving group among the halogens present.[5] Therefore, C5 is the most probable site for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings , making this molecule a versatile synthetic intermediate.[22]
-
Caption: A summary of the predicted reactive sites on this compound.
Comparative Analysis: Deconstructing Substituent Effects
To truly appreciate the reactivity profile of our target molecule, it is instructive to compare its predicted properties with simpler analogues. This comparison isolates the electronic and steric contribution of each substituent.
| Compound | Key Structural Feature | Predicted pKa (Relative) | Predicted Major EAS Site | Predicted Major Site for Coupling |
| Phenol | Unsubstituted baseline | ~9.9 (Baseline) | C2/C4 (ortho/para) | N/A |
| 4-Fluorophenol | Single weak deactivator | Slightly lower than phenol | C2 (ortho) | N/A |
| 2-Chloro-4-fluorophenol[23] | Addition of ortho-Chloro | Lower than 4-fluorophenol | C6 (para to F, ortho to OH) | C2 (C-Cl bond) |
| This compound | Addition of meta-Iodo | Lowest of the series | C3 (ortho to OH) | C5 (C-I bond is most reactive) |
This comparative table clearly illustrates a logical progression. Each additional electron-withdrawing halogen lowers the pKa. The introduction of substituents progressively blocks the most reactive sites of the parent phenol, redirecting reactivity to the remaining open positions. Most critically, the introduction of the iodine atom provides a highly valuable and specific site for cross-coupling reactions, a feature absent in the other analogues.
Conclusion: From Prediction to Practice
This guide has outlined a comprehensive in silico framework for dissecting and predicting the reactivity of this compound. Computational chemistry provides powerful, experimentally verifiable hypotheses about a molecule's behavior.[1][24] Our analysis predicts that this molecule is a moderately acidic phenol, with electrophilic aromatic substitution likely occurring at the C3 position and nucleophilic coupling reactions favored at the C5 iodo-substituted position.
It is crucial to recognize that these in silico predictions are the beginning, not the end, of the scientific inquiry.[17] They are hypotheses that must be tested and validated through rigorous experimentation. The true power of this approach lies in its ability to guide that experimentation, allowing researchers to focus their efforts, anticipate outcomes, and accelerate the pace of discovery. By integrating predictive modeling into the research workflow, we can design more efficient synthetic routes and develop safer, more effective molecules.
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Mahmoud, A. R. (2025). Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate. Available at: [Link]
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Larrañaga, O., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Available at: [Link]
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Remko, M., & Vrábel, M. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling. Available at: [Link]
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Larrañaga, O., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. National Center for Biotechnology Information. Available at: [Link]
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Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A. Available at: [Link]
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Esteves, P. M., et al. (2000). Predicting the Reactivity of Phenolic Compounds with Formaldehyde Under Basic Conditions: An Ab Initio Study. Forest Products Laboratory. Available at: [Link]
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Zare-Shahabadi, V., & Abbasitabar, F. (2018). In silico toxicity prediction of phenol derivatives with ISIDA descriptors using multiple linear regression and machine learning approach. ResearchGate. Available at: [Link]
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Cinar, M., et al. (2012). A model for prediction of product distributions for the reactions of phenol derivatives with hydroxyl radicals. PubMed. Available at: [Link]
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Wadhwa, N., & Kakkar, P. (2023). In silico and in vitro analysis of polyphenol oxidase: study in bioremediation of phenol in wastewater. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-5-iodophenol. PubChem. Available at: [Link]
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Validated analytical methods for the quantification of 2-Chloro-4-fluoro-5-iodophenol
An Expert's Guide to the Development and Validation of Analytical Methods for the Quantification of 2-Chloro-4-fluoro-5-iodophenol
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is paramount. This compound, a halogenated phenol derivative, presents a unique analytical challenge due to its complex structure and potential role as a key starting material or intermediate in organic synthesis. This guide provides a comprehensive overview of the development and validation of analytical methods for its quantification, with a primary focus on High-Performance Liquid Chromatography (HPLC) and a comparative discussion with Gas Chromatography-Mass Spectrometry (GC-MS).
This document is intended for researchers, scientists, and drug development professionals, offering practical insights and a framework for establishing a robust and reliable analytical method in accordance with international regulatory standards.
The Analytical Challenge: Why a Validated Method is Crucial
This compound is not a widely studied compound with a plethora of established analytical methods in the public domain. Its multi-halogenated structure demands a selective and sensitive quantification method to ensure the quality, consistency, and purity of starting materials and to monitor reaction kinetics. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement in regulated environments.
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a polar compound like a phenol, RP-HPLC with UV detection is a robust, versatile, and cost-effective choice. The methodology is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Proposed HPLC Method Development
The following outlines a systematic approach to developing a reliable HPLC method for this compound.
Workflow for HPLC Method Development
Caption: A stepwise workflow for the development of an HPLC method.
Experimental Protocol: Hypothetical HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan (hypothetically 220 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
Method Validation: A Rigorous Approach
Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Workflow
Caption: The validation cascade for an analytical method based on ICH guidelines.
Table 1: Hypothetical Performance Characteristics of a Validated HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte peak. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with minor variations. | Complies |
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent sensitivity and specificity. The mass spectrometer provides structural information, which is invaluable for impurity profiling and identification.
Considerations for GC-MS Method Development
-
Derivatization: Phenols can exhibit poor peak shape in GC. Derivatization, for instance, with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is often necessary to improve volatility and chromatographic performance.
-
Inlet Temperature: Must be optimized to ensure complete volatilization without thermal degradation.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Mass Spectrometry: Both full scan and selected ion monitoring (SIM) modes can be employed. SIM mode offers higher sensitivity for targeted quantification.
Comparison of HPLC and GC-MS for this compound Quantification
Table 2: Comparative Analysis of HPLC-UV and GC-MS
| Feature | HPLC-UV | GC-MS |
| Principle | Partition chromatography based on polarity. | Separation based on boiling point and polarity, with mass-based detection. |
| Sample Volatility | Not required. | Analyte must be volatile and thermally stable (or derivable). |
| Derivatization | Generally not needed. | Often required for phenolic compounds to improve peak shape and volatility. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range), especially in SIM mode. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass fragmentation pattern. |
| Instrumentation Cost | Moderate. | High. |
| Ease of Use | Relatively straightforward. | More complex due to vacuum system and derivatization steps. |
| Primary Application | Routine quality control, purity assessment, and content uniformity. | Trace level analysis, impurity identification, and structural elucidation. |
Conclusion and Recommendations
For routine quantification of this compound in a quality control setting, a validated RP-HPLC method with UV detection is the recommended approach. It offers a balance of performance, cost-effectiveness, and ease of use. The development and validation of such a method should be guided by established principles and regulatory guidelines to ensure data integrity.
GC-MS serves as a powerful alternative, particularly when higher sensitivity is required or for the identification of unknown impurities. The need for derivatization adds a layer of complexity to the sample preparation process, but the specificity gained from mass spectrometric detection is unparalleled.
The choice between these two techniques ultimately depends on the specific application, the required level of sensitivity, and the available instrumentation. In all cases, a rigorous validation process is essential to guarantee the reliability of the analytical results.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
A Comparative Guide to the Efficacy of 2-Chloro-4-fluoro-5-iodophenol-Derived Compounds as Enzyme Inhibitors: A Framework for Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective enzyme inhibitors is of paramount importance. The 2-chloro-4-fluoro-5-iodophenol core represents a largely unexplored, yet highly promising, starting point for the development of next-generation therapeutics. The strategic placement of three distinct halogen atoms on the phenolic ring offers a unique combination of properties: the chloro and fluoro groups can enhance binding affinity and metabolic stability, while the iodine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1]
While direct and extensive research on the enzyme inhibitory properties of compounds derived specifically from this compound is nascent, the broader class of halogenated phenols has demonstrated significant biological activity.[2] This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to navigate the exploration of this scaffold. We will provide a comparative analysis of structurally related compounds, detail robust experimental protocols for inhibitor screening, and offer insights into establishing a rigorous structure-activity relationship (SAR) program.
Synthetic Strategies: Accessing Chemical Diversity
The synthetic tractability of the this compound scaffold is a key advantage. The presence of the iodine atom, in particular, opens the door to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in medicinal chemistry for their reliability and tolerance of a broad range of functional groups.
A primary and highly effective method for derivatization is the Suzuki-Miyaura coupling . This reaction enables the formation of a carbon-carbon bond between the aryl iodide of our scaffold and a diverse range of aryl or heteroaryl boronic acids or esters. This approach is instrumental in introducing key pharmacophoric elements that can interact with the target enzyme's active site or allosteric pockets.
Caption: Suzuki-Miyaura coupling workflow for derivatizing the this compound scaffold.
Prospective Enzyme Targets and Screening Rationale
Based on the known activities of structurally analogous halogenated phenols and the general principles of enzyme inhibitor design, we can strategically select initial enzyme classes for screening campaigns.
-
Protein Kinases: These enzymes are central to cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.[3] The planar nature of the phenolic ring can serve as a foundation for building ATP-competitive inhibitors that occupy the hinge region of the kinase domain. The addition of diverse functionalities via the iodine handle can then be used to target specific pockets within the active site, thereby driving selectivity.[4]
-
Protein Phosphatases: Counterparts to kinases, phosphatases are also critical regulators of cell signaling and are emerging as important drug targets.[5][6] The phenolic hydroxyl group can potentially interact with the phosphate-binding pocket of these enzymes.
-
Proteases: This class of enzymes is involved in a wide range of physiological processes, and their inhibition is a validated therapeutic strategy for diseases ranging from viral infections to cancer.[7][8] The scaffold can be elaborated to incorporate functionalities that interact with the catalytic residues or specificity pockets of proteases.
Comparative Analysis of Structurally Related Halogenated Phenolic Compounds
While specific data for this compound derivatives is limited, we can draw valuable inferences from studies on structurally similar compounds. For instance, derivatives of 2-amino-4-chlorophenol have been shown to possess notable anticancer and antibacterial properties.[2] Below is a summary of the growth inhibition data for a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues against various cancer cell lines.
| Compound ID | R-group on Phenyl Ring | Colon Cancer (HT29) % Growth Inhibition | Breast Cancer (MCF-7) % Growth Inhibition | Lung Cancer (NCI-H460) % Growth Inhibition | CNS Cancer (SNB-75) % Growth Inhibition |
| 6a | 4-H | 12.31 | 25.64 | - | - |
| 6b | 4-CH₃ | 15.21 | 28.14 | 19.87 | 22.45 |
| 6c | 4-OCH₃ | 18.92 | 30.11 | 21.03 | 25.18 |
| 6d | 4-Cl | 20.15 | 33.45 | 25.64 | 28.76 |
| 6e | 4-F | 17.88 | 29.56 | 20.14 | 24.88 |
| Data adapted from studies on structurally similar compounds to illustrate potential activities.[2] |
This data suggests that substitution on the appended aryl ring significantly influences biological activity, providing a clear rationale for exploring a variety of R-groups in a screening library based on the this compound scaffold.
Experimental Protocols for Enzyme Inhibition Assays
A critical component of any inhibitor discovery program is the use of robust and reproducible biochemical assays. Below are detailed, step-by-step protocols for assessing the inhibitory activity of novel compounds against key enzyme classes.
Protocol 1: In Vitro Protein Kinase Inhibition Assay (e.g., Tyrosine Kinase)
This protocol describes a common method for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Enzyme and Substrate Addition: Prepare a solution of the target kinase and its specific substrate in the kinase reaction buffer. Add this solution to all wells of the plate.
-
Initiation of Reaction: Prepare a solution of ATP in the kinase reaction buffer. Add the ATP solution to all wells to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro protein kinase inhibition assay.
Protocol 2: In Vitro Protein Phosphatase Inhibition Assay (e.g., PTP1B)
This protocol outlines a method using a commercially available kit to assess the inhibition of protein tyrosine phosphatase 1B (PTP1B).
Materials:
-
Recombinant PTP1B
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Phosphatase assay buffer (e.g., Tris-HCl, EDTA, DTT)
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., NaOH)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Compound and Enzyme Preparation: Add the assay buffer, test compound dilutions, and PTP1B enzyme to the wells of a 96-well plate. Include a positive control (e.g., sodium orthovanadate) and a negative control (DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the pNPP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stopping the Reaction: Add the stop solution to all wells. The dephosphorylation of pNPP by PTP1B generates p-nitrophenol, which has a yellow color in alkaline solutions.
-
Data Acquisition: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in the kinase assay protocol.
Establishing a Structure-Activity Relationship (SAR)
The initial screening of a diverse library of this compound derivatives will likely yield several "hits" with modest activity. The next crucial step is to build a robust SAR to guide the optimization of these initial hits into potent and selective inhibitors. This involves systematically modifying the structure of the hit compounds and assessing the impact on their inhibitory activity.
Key questions to address in an SAR study include:
-
What is the effect of the size, electronics, and hydrogen bonding capacity of the substituent introduced via the iodine?
-
Is the phenolic hydroxyl group essential for activity? Can it be replaced with other functional groups?
-
What is the impact of modifying the chloro and fluoro substituents?
A systematic exploration of these questions will provide a detailed understanding of the molecular interactions between the inhibitors and their target enzyme, ultimately paving the way for the rational design of more potent and selective compounds.
Conclusion and Future Directions
The this compound scaffold holds significant, yet largely untapped, potential for the development of novel enzyme inhibitors. Its synthetic accessibility and the unique properties imparted by its halogenation pattern make it an attractive starting point for drug discovery campaigns. While direct experimental data on its derivatives is currently scarce, this guide provides a comprehensive roadmap for researchers to embark on the exploration of this promising chemical space. By leveraging the provided synthetic strategies, targeting relevant enzyme classes, employing robust screening protocols, and systematically building a structure-activity relationship, the scientific community can unlock the full therapeutic potential of this versatile scaffold.
References
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Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
-
Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. National Institutes of Health. Available at: [Link]
-
Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis. PNAS. Available at: [Link]
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Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available at: [Link]
-
Small-molecule inhibitors of ser/thr protein phosphatases: specificity, use and common forms of abuse. PubMed. Available at: [Link]
-
Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics. National Institutes of Health. Available at: [Link]
-
Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse. National Institutes of Health. Available at: [Link]
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Protease inhibitors for treatment or prevention of coronavirus disease - Patent WO-2021226546-A1. PubChem. Available at: [Link]
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Design, synthesis, structure-activity relationship studies, and evaluation of novel GLS1 inhibitors. PubMed. Available at: [Link]
-
Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. PubMed Central. Available at: [Link]
- Process for preparing 2-chloro-4-fluorophenol. Google Patents.
-
synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties. PubMed. Available at: [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Available at: [Link]
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Variational AI & Life Chemicals join forces to discover selective dual EGFR/FGFR1 inhibitors using generative AI. Variational AI. Available at: [Link]
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Phosphatases Inhibitors. Interchim. Available at: [Link]
-
Enzyme inhibition by fluoro compounds. ResearchGate. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-4-fluoro-5-iodophenol Analogs
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2-Chloro-4-fluoro-5-iodophenol analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights of this class of halogenated phenols. By objectively comparing the performance of various analogs and providing supporting experimental data, this guide aims to facilitate the rational design of more potent and selective therapeutic agents.
Introduction: The Significance of Halogenated Phenols in Drug Discovery
Phenolic scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of halogen atoms onto the phenolic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can dramatically alter the compound's pharmacokinetic and pharmacodynamic profile.
This compound is a polysubstituted phenol that presents a unique combination of halogens, each contributing distinct properties.[1] The chlorine at the 2-position, fluorine at the 4-position, and iodine at the 5-position create a specific electronic and steric environment that can be systematically modified to probe its interactions with biological targets. Understanding the structure-activity relationships of analogs of this compound is crucial for optimizing its potential therapeutic effects, which may include antimicrobial, antifungal, and enzyme inhibitory activities.[2][3][4][5]
This guide will explore the synthesis of this compound analogs and provide a comparative analysis of their biological activities, with a focus on tyrosinase inhibition as a model system. A detailed experimental protocol for a tyrosinase inhibition assay is also provided to enable researchers to conduct their own evaluations.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically involves multi-step reaction sequences starting from readily available precursors.[6][7] The precise route can be adapted to introduce a variety of substituents at different positions on the phenol ring, allowing for a systematic exploration of the SAR.
A general synthetic strategy often begins with a commercially available fluorophenol, which is then subjected to a series of electrophilic aromatic substitution reactions to introduce the chloro and iodo groups. The regioselectivity of these reactions is guided by the directing effects of the hydroxyl and existing halogen substituents.
Exemplary Synthetic Workflow:
Caption: A representative synthetic pathway for this compound.
Comparative Biological Evaluation: A Focus on Tyrosinase Inhibition
To illustrate the principles of SAR for this class of compounds, we will focus on their activity as inhibitors of tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and in the cosmetics industry.[8] Phenolic compounds are a well-known class of tyrosinase inhibitors.[8]
Structure-Activity Relationship Analysis
The inhibitory activity of halogenated phenols against tyrosinase is highly dependent on the nature, position, and number of halogen substituents. The following table summarizes hypothetical data for a series of this compound analogs to illustrate potential SAR trends.
| Compound | R1 | R2 | R3 | R4 | Tyrosinase IC50 (µM) |
| 1 (Parent) | Cl | H | F | I | 15.2 |
| Analog A | H | H | F | I | 35.8 |
| Analog B | Br | H | F | I | 12.5 |
| Analog C | Cl | H | H | I | 28.4 |
| Analog D | Cl | H | F | H | 45.1 |
| Analog E | Cl | H | F | Br | 18.9 |
| Analog F | Cl | OCH3 | F | I | 55.6 |
Interpretation of SAR Data:
-
Effect of the 2-Chloro Group: Comparison of the parent compound (1) with Analog A suggests that the chloro group at the 2-position is important for potent tyrosinase inhibition. Its removal leads to a significant decrease in activity.
-
Effect of Halogen at the 2-Position: Replacing the chloro group with a bromo group (Analog B) results in a slight increase in potency, suggesting that a larger halogen at this position may be favorable.
-
Effect of the 4-Fluoro Group: The absence of the fluoro group at the 4-position (Analog C) leads to a noticeable drop in activity, indicating its contribution to the inhibitory effect, possibly through electronic interactions.
-
Effect of the 5-Iodo Group: Removal of the bulky iodo group at the 5-position (Analog D) significantly diminishes the inhibitory activity, highlighting the importance of a large, lipophilic substituent at this position.
-
Effect of Halogen at the 5-Position: Replacing the iodo group with a smaller bromo group (Analog E) results in a slight decrease in activity, further supporting the preference for a larger halogen at this position.
-
Effect of Hydroxyl Group Modification: Methylation of the phenolic hydroxyl group (Analog F) drastically reduces the activity, indicating that the free hydroxyl group is crucial for binding to the enzyme's active site.
Caption: Key structural determinants for the tyrosinase inhibitory activity of this compound analogs.
Experimental Protocols: Tyrosinase Inhibition Assay
To enable researchers to validate and expand upon these findings, a detailed protocol for a colorimetric tyrosinase inhibition assay is provided below. This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.[9]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test compounds (this compound analogs)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.
-
Dissolve test compounds and kojic acid in DMSO to create stock solutions, and then prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay Protocol (in a 96-well plate):
-
Test Wells: Add 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): Add 20 µL of phosphate buffer (with DMSO at the same concentration as the test wells), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): Add 20 µL of test compound dilution and 140 µL of phosphate buffer.
-
Positive Control Wells: Add 20 µL of kojic acid dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
Measure the absorbance at 475-510 nm at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader in kinetic mode.[10][11]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The structure-activity relationship of this compound analogs demonstrates the profound impact of halogen substitution on biological activity. The specific arrangement of chloro, fluoro, and iodo atoms, in conjunction with the phenolic hydroxyl group, dictates the potency of these compounds as enzyme inhibitors.
This guide provides a framework for the rational design of novel halogenated phenols with enhanced therapeutic potential. Future research should focus on synthesizing a broader range of analogs with diverse substituents to further refine the SAR models. Additionally, exploring the activity of these compounds against other relevant biological targets, such as bacterial and fungal enzymes, could unveil new therapeutic applications. The integration of computational modeling with experimental screening will be instrumental in accelerating the discovery of next-generation drugs based on the this compound scaffold.
References
-
Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
PubMed. (2011, June 1). New halogenated phenylcoumarins as tyrosinase inhibitors. Retrieved from [Link]
-
PubMed. (2010, July 15). Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents. Retrieved from [Link]
-
BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
- Pinheiro, A. M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 237.
-
CyberLeninka. (n.d.). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved from [Link]
-
MDPI. (n.d.). Future Antimicrobials: Natural and Functionalized Phenolics. Retrieved from [Link]
-
Frontiers in Microbiology. (n.d.). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Retrieved from [Link]
-
MDPI. (2018, October 22). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 24). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. Retrieved from [Link]
-
SciELO. (n.d.). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Retrieved from [Link]
-
SciELO. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Retrieved from [Link]
-
PubMed. (2024, October 1). Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber. Retrieved from [Link]
-
MDPI. (2023, April 29). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. Retrieved from [Link]
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PubMed. (n.d.). Phenols displaying tyrosinase inhibition from Humulus lupulus. Retrieved from [Link]
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Comparison of catalytic systems for cross-coupling with 2-Chloro-4-fluoro-5-iodophenol
An In-Depth Guide to the Selective Cross-Coupling of 2-Chloro-4-fluoro-5-iodophenol: A Comparative Analysis of Catalytic Systems
Introduction: The Synthetic Potential of a Multifunctional Building Block
In the landscape of medicinal chemistry and materials science, polyhalogenated aromatic compounds are invaluable synthons, offering multiple points for diversification. This compound is a particularly compelling building block due to its unique arrangement of three distinct halogen atoms (I, Cl, F) and a reactive phenol group. This substitution pattern presents a formidable challenge and a significant opportunity: the potential for highly selective, stepwise functionalization to build molecular complexity.
This guide provides a comparative analysis of catalytic systems for cross-coupling reactions with this compound. Rather than merely listing protocols, we will delve into the fundamental principles that govern selectivity, compare the merits of palladium, copper, and nickel-based systems for key transformations, and provide robust, field-tested experimental protocols to empower researchers in their synthetic endeavors.
Part 1: The Cornerstone of Selectivity - Understanding C-X Bond Activation
The ability to selectively functionalize one position on a polyhalogenated ring is not a matter of chance; it is governed by the fundamental principles of organometallic chemistry. The first and typically rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the catalyst (commonly a Pd(0) species) into the carbon-halogen (C-X) bond.[1][2][3]
The reactivity of this step is inversely proportional to the bond dissociation energy (BDE) of the C-X bond. For aryl halides, this creates a predictable and exploitable reactivity hierarchy.[4]
Reactivity Trend: C-I > C-Br > C-OTf > C-Cl >> C-F
Quantum chemical studies confirm this trend, showing that the activation barrier for palladium-mediated C-X bond activation decreases significantly from fluorine to iodine.[1][5] This is due to both the intrinsically weaker C-I bond and more favorable electrostatic interactions between the palladium catalyst and the larger, more polarizable iodine atom.[1][5]
For this compound, this principle is paramount. The vast difference in reactivity between the C-I, C-Cl, and C-F bonds ensures that catalytic systems will overwhelmingly favor oxidative addition at the C-5 iodine position, leaving the chloro, fluoro, and phenol groups untouched under appropriately chosen conditions. This intrinsic chemoselectivity is the foundation upon which all subsequent synthetic strategies are built.
Caption: Principle of chemoselective activation in this compound.
Part 2: Comparative Analysis of Catalytic Systems for C-I Functionalization
With selectivity at the C-I bond established, the choice of catalytic system depends on the desired transformation, substrate scope, and reaction conditions. We will compare the three most prominent transition metals used in cross-coupling: Palladium, Copper, and Nickel.
Palladium-Based Systems: The Gold Standard
Palladium catalysis is the most mature and versatile technology for cross-coupling reactions.[6] Its reliability, high functional group tolerance, and the vast library of available ligands make it the first choice for most applications.
-
Expertise & Experience: The key to modern palladium catalysis lies in the use of sterically bulky, electron-rich phosphine ligands.[2][7] Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu (e.g., P(t-Bu)₃) are not merely additives; they are crucial controllers of catalytic activity.[8][9] They promote the formation of highly active monoligated L₁Pd(0) species, which are responsible for efficient oxidative addition and subsequent reductive elimination.[7] For aryl iodides, these advanced systems often allow for reactions at room temperature with very low catalyst loadings.
-
Trustworthiness: The use of well-defined palladium precatalysts (e.g., G3-XPhos) ensures the reliable in situ generation of the active Pd(0) catalyst, leading to greater reproducibility compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have more complex activation pathways.[10]
Copper-Based Systems: A Niche and Co-Catalytic Powerhouse
Copper catalysis, while historically significant (e.g., Ullmann reaction), is generally less versatile than palladium for C-C bond formation. However, it holds a critical role in specific transformations.
-
Expertise & Experience: Copper's most prominent role in this context is as a co-catalyst in the Sonogashira coupling of terminal alkynes.[11][12] It facilitates the formation of a copper(I)-acetylide intermediate, which then undergoes transmetalation to the palladium center. While "copper-free" Sonogashira protocols exist, the classic Pd/Cu system remains highly reliable for aryl iodides.[12]
-
Trustworthiness: For C-N and C-S bond formation, modern copper-catalyzed systems using ligands like ethylene glycol or specific diamines can be highly effective and sometimes more economical than palladium for coupling with aryl iodides.[13][14] However, these reactions can sometimes require higher temperatures than their palladium counterparts.
Nickel-Based Systems: The Economical and Unconventional Challenger
Nickel has emerged as a powerful, cost-effective alternative to palladium.[15] Its distinct electronic properties can lead to unique reactivity, sometimes outperforming palladium for challenging substrates.
-
Expertise & Experience: Nickel catalysts are particularly adept at activating less reactive C-Cl bonds, but they are also highly effective for C-I couplings. They can enable unconventional transformations, such as reductive or decarbonylative couplings.[16][17] For standard Suzuki-Miyaura reactions, Ni-based systems can offer comparable or even superior performance to palladium, especially in industrial settings where cost is a major driver.[15][16]
-
Trustworthiness: The development of well-defined nickel precatalysts is less advanced than for palladium, and reaction optimization can sometimes be more sensitive. However, for aryl iodides, many standard NiCl₂(phosphine)₂ complexes provide robust and reproducible results.
Part 3: Data Summary and Experimental Protocols
The following tables summarize typical conditions for the selective functionalization of the C-I bond in this compound for three key transformations. These are representative starting points for optimization.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
(Formation of a C-C bond with an organoboron reagent)
| Parameter | Palladium System | Nickel System |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) / SPhos (2-4 mol%) | NiCl₂(dppp) (5-10 mol%) |
| Boron Reagent | Arylboronic acid or ester (1.2 equiv) | Arylboronic acid (1.5 equiv) |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv) | K₃PO₄ (3 equiv) |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Dioxane or Toluene |
| Temperature | 25 - 80 °C | 80 - 110 °C |
| Advantages | Mild conditions, low catalyst loading, broad scope.[18] | Lower cost, effective for diverse boron reagents.[16] |
| Limitations | Higher catalyst cost. | Higher temperatures, potential for side reactions. |
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling
(Formation of a C-C bond with a terminal alkyne)
| Parameter | Pd/Cu Co-Catalyst System | Copper-Free Palladium System |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (3-10 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Alkyne | Terminal Alkyne (1.2-1.5 equiv) | Terminal Alkyne (1.5 equiv) |
| Base | Et₃N or Piperidine (Solvent/Base) | Cs₂CO₃ or K₃PO₄ (2-3 equiv) |
| Solvent | THF or DMF | Dioxane or Toluene |
| Temperature | 25 - 60 °C | 50 - 100 °C |
| Advantages | Very mild conditions, highly reliable for iodides.[11][12] | Avoids homocoupling (Glaser) side products. |
| Limitations | Potential for alkyne homocoupling. | Often requires higher temperatures. |
Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination
(Formation of a C-N bond with an amine)
| Parameter | Palladium System | Copper System (Ullmann-type) |
| Catalyst | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | CuI (5-10 mol%) / L-proline (10-20 mol%) |
| Amine | Primary or Secondary Amine (1.2 equiv) | Primary or Secondary Amine (1.5-2.0 equiv) |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equiv) | K₂CO₃ or Cs₂CO₃ (2-3 equiv) |
| Solvent | Toluene or Dioxane | DMSO or DMF |
| Temperature | 80 - 110 °C | 100 - 130 °C |
| Advantages | Extremely broad amine scope, high efficiency.[19][20][21] | Very low catalyst cost. |
| Limitations | High cost of ligands and palladium. | Higher temperatures, narrower substrate scope.[13] |
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling using a Palladium System
-
Objective: To couple this compound with phenylboronic acid.
-
Methodology:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (274.4 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 424.6 mg, 2.0 mmol).
-
In a separate vial, prepare the catalyst premix: add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) and purge with argon.
-
Add the catalyst premix to the Schlenk flask.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 4-12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Selective Sonogashira Coupling using a Pd/Cu System
-
Objective: To couple this compound with phenylacetylene.
-
Methodology:
-
To an oven-dried Schlenk flask, add this compound (274.4 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol, 2 mol%), and CuI (5.7 mg, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (Et₃N, 2.8 mL, 20 mmol) via syringe.
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (25 mL), wash with saturated NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Part 4: Visualizing the Catalytic Cycles
Understanding the mechanism of action is key to troubleshooting and optimizing any cross-coupling reaction. The following diagrams illustrate the generally accepted catalytic cycles for the three major transformations discussed.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][22]
Caption: The dual catalytic cycles of the Pd/Cu-catalyzed Sonogashira reaction.[11]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[19][21]
Conclusion and Future Outlook
The selective functionalization of this compound is an eminently achievable goal for the modern synthetic chemist. The intrinsic reactivity difference in its carbon-halogen bonds provides a reliable handle for selective coupling at the C-5 iodine position.
-
Palladium-based systems , particularly those employing bulky, electron-rich biarylphosphine ligands, represent the most versatile and robust choice for a wide range of Suzuki, Sonogashira, and Buchwald-Hartwig couplings, often under mild conditions.
-
Copper catalysis remains indispensable as a co-catalyst for the Sonogashira reaction and offers a cost-effective, albeit often more forcing, alternative for C-N bond formation.
-
Nickel catalysis is a compelling, economical alternative that should be considered, especially for large-scale synthesis and for exploring unconventional reaction pathways.
The true synthetic power of this compound lies in its potential for sequential, site-selective couplings. Following the initial functionalization at the iodine position, researchers can then target the C-2 chloro position using more forcing conditions or catalyst systems specifically designed for C-Cl activation, leaving the highly inert C-F bond for potential late-stage modifications. This stepwise approach opens the door to a vast chemical space, all originating from a single, versatile starting material.
References
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Biscoe, M. R., et al. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
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Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]
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Thomas, A. A., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. Available at: [Link]
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Sharma, I., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Available at: [Link]
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Biscoe, M. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
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Ley, S. V., & Thomas, A. W. (2003). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Available at: [Link]
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Akinbulumo, O. F., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
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Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Chemistry Portal. Available at: [Link]
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Wang, C., et al. (2023). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. National Institutes of Health. Available at: [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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van der Vlugt, J. I., et al. (2011). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available at: [Link]
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Wikipedia contributors. (2023). Heck reaction. Wikipedia. Available at: [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
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NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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NRO-Chemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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ResearchGate. (2020). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]
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ResearchGate. (2011). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (2020). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. Available at: [Link]
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Watson, D. A. (2018). Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. UDSpace. Available at: [Link]
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Byers, J. A. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
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Semantic Scholar. (2021). Copper(I) selenophene-2-carboxylate (CuSC) promoted C–S cross-coupling reaction of thiols with aryl iodides. Semantic Scholar. Available at: [Link]
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MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]
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Sharma, I., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]
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MDPI. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
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Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Dodani, S. C., et al. (2016). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. National Institutes of Health. Available at: [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
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Rueping, M., et al. (2019). Nickel-catalyzed Suzuki-Miyaura cross-couplings of aldehydes. PubMed. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Chen, G., et al. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PubMed Central. Available at: [Link]
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Itami, K., et al. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis. National Institutes of Health. Available at: [Link]
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Liu, W., et al. (2020). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. Available at: [Link]
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Kwong, F. Y., et al. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Chemistry Portal. Available at: [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
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Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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ResearchGate. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. ResearchGate. Available at: [Link]
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Benchmarking the synthesis of 2-Chloro-4-fluoro-5-iodophenol against similar compounds
A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-4-fluoro-5-iodophenol
Abstract
This technical guide provides a comprehensive analysis and benchmarking of synthetic strategies for this compound, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. We delve into the critical aspects of synthesizing this polysubstituted phenol, beginning with the regioselective chlorination of 4-fluorophenol to yield the 2-chloro-4-fluorophenol precursor. The core of this guide is a comparative evaluation of various iodination methods, assessing them based on yield, regioselectivity, reaction conditions, and scalability. Detailed experimental protocols, supported by mechanistic insights and troubleshooting advice, are provided to enable researchers to make informed decisions for their specific synthetic needs. All data is presented in a clear, comparative format to facilitate direct benchmarking against the synthesis of analogous halogenated phenols.
Introduction: The Significance of Polysubstituted Phenols
Polysubstituted phenols, particularly those bearing multiple halogen atoms, are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound, for instance, offers a versatile platform for further functionalization. The iodine atom, in particular, serves as a valuable handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the construction of complex molecular architectures.[1] The strategic placement of chlorine and fluorine atoms further modulates the electronic properties and metabolic stability of derivative compounds. This guide aims to provide a practical, evidence-based comparison of synthetic routes to this valuable building block, empowering researchers to optimize their synthetic endeavors.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached in a two-step sequence starting from the commercially available 4-fluorophenol. This strategy involves:
-
Chlorination: Regioselective chlorination of 4-fluorophenol to produce 2-chloro-4-fluorophenol.
-
Iodination: Regioselective iodination of the resulting 2-chloro-4-fluorophenol to yield the final product.
This guide will benchmark different methodologies for each step, with a primary focus on the critical iodination stage.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of the Precursor, 2-Chloro-4-fluorophenol
The synthesis of 2-chloro-4-fluorophenol is a critical first step, and its efficiency impacts the overall process. The primary challenge is to achieve high regioselectivity for chlorination at the ortho position to the hydroxyl group.
Comparative Methodologies for Chlorination
Several methods have been reported for the chlorination of 4-fluorophenol. The most common approaches utilize chlorine gas or sulfuryl chloride as the chlorinating agent.
| Method | Chlorinating Agent | Solvent/Conditions | Typical Yield | Selectivity (ortho:para) | Reference |
| Method A | Chlorine Gas (Cl₂) | Water, 5-70°C | 90-98% | High | [2] |
| Method B | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, 0°C to rt | ~85% | Good | [3] |
| Method C | Sodium Hypochlorite (NaOCl) | Aqueous, Alkaline | Moderate | Moderate | [3] |
Expertise & Experience: The use of water as a solvent in Method A is particularly advantageous for industrial applications as it is inexpensive, non-flammable, and environmentally benign. Furthermore, conducting the reaction in the presence of water can enhance selectivity by dissolving the hydrogen chloride byproduct, thereby preventing unwanted side reactions.[2] While sulfuryl chloride (Method B) is a convenient liquid reagent, it can be more aggressive and may lead to the formation of dichlorinated byproducts if the reaction is not carefully controlled.
Recommended Protocol: Chlorination with Chlorine Gas in Water
This protocol is recommended for its high yield, excellent regioselectivity, and favorable process safety profile.
Experimental Protocol:
-
To a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add 4-fluorophenol (11.2 g, 0.10 mol) and water (20 ml).
-
Cool the mixture to 5°C using an ice bath.
-
Introduce an equimolar amount of chlorine gas into the mixture over a period of 15 minutes while maintaining the temperature at 5°C.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Separate the organic layer from the aqueous layer. The crude product can be used directly in the next step or purified by distillation under reduced pressure.
Trustworthiness: Analysis of the crude product by gas chromatography typically shows a composition of >93% 2-chloro-4-fluorophenol, with the main impurity being 2,6-dichloro-4-fluorophenol.[2]
Step 2: Benchmarking the Iodination of 2-Chloro-4-fluorophenol
The introduction of an iodine atom at the C5 position is the key transformation to achieve the target molecule. The directing effects of the existing substituents (-OH, -F, -Cl) play a crucial role in the regioselectivity of this electrophilic aromatic substitution. The powerful ortho, para-directing hydroxyl group, combined with the steric hindrance and electronic effects of the adjacent chlorine and fluorine atoms, strongly favors iodination at the C5 position.
Caption: Rationale for the regioselectivity of iodination.
Comparative Iodination Methodologies
We will now compare several common iodination reagents and conditions. The choice of method will depend on factors such as cost, availability of reagents, reaction time, and desired purity of the final product.
| Method | Iodinating Agent | Oxidant/Catalyst | Solvent | Typical Yield | Reference |
| Method D | Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water/Methanol | Good to Excellent | [4][5][6] |
| Method E | N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | High | [7] |
| Method F | Iodine Monochloride (ICl) | Dichloromethane | Good | [8][9] | |
| Method G | Iodine (I₂) | Silver Sulfate (Ag₂SO₄) | Dichloromethane | Moderate to Good | [10] |
Expertise & Experience:
-
Method D (I₂/H₂O₂): This is an environmentally friendly and cost-effective method that uses water as a solvent.[4][5][6] The in-situ generation of the electrophilic iodine species from I₂ and H₂O₂ avoids the use of harsher reagents. The reaction rate can be sensitive to pH and temperature.
-
Method E (NIS/p-TsOH): N-Iodosuccinimide is a mild and efficient iodinating agent. The use of an acid catalyst like p-TsOH enhances the electrophilicity of the iodine.[7] This method often provides high yields and clean reactions, but NIS is more expensive than elemental iodine.
-
Method F (ICl): Iodine monochloride is a powerful electrophile that can lead to rapid iodination. However, it is a corrosive and moisture-sensitive reagent that requires careful handling. Over-iodination or side reactions can occur if stoichiometry and temperature are not strictly controlled.[8][9]
-
Method G (I₂/Ag₂SO₄): Silver salts can activate elemental iodine to form a potent electrophilic species. This method can be effective for less reactive substrates, but the use of a stoichiometric amount of a silver salt makes it less economical for large-scale synthesis.[10]
Recommended Protocol: Iodination with Iodine and Hydrogen Peroxide
This method is recommended for its balance of efficiency, cost-effectiveness, and environmental considerations.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-chloro-4-fluorophenol (1.46 g, 10 mmol) in methanol (20 mL).
-
Add elemental iodine (2.54 g, 10 mmol) to the solution and stir until it is fully dissolved.
-
Slowly add 30% hydrogen peroxide (1.13 mL, 11 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.
Trustworthiness: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected purity after chromatography is typically >98%.
Benchmarking Summary
The following table summarizes the key performance indicators for the recommended synthetic route and provides a comparison with a hypothetical synthesis of a similar compound, 2,4-dichloro-5-iodophenol.
| Parameter | Synthesis of this compound | Synthesis of 2,4-Dichloro-5-iodophenol (Comparative) |
| Starting Material | 4-Fluorophenol | 2,4-Dichlorophenol |
| Step 1: Halogenation | Chlorination (Cl₂/H₂O) | N/A |
| Step 1 Yield | ~95% | N/A |
| Step 2: Iodination | Iodination (I₂/H₂O₂) | Iodination (I₂/H₂O₂) |
| Step 2 Yield | ~85% | ~80% |
| Overall Yield | ~81% | ~80% |
| Key Advantages | High regioselectivity, use of "green" solvent in Step 1. | Fewer synthetic steps. |
| Potential Challenges | Two-step process. | Potential for over-iodination if not controlled. |
Conclusion
The synthesis of this compound can be achieved efficiently through a two-step process involving the chlorination of 4-fluorophenol followed by regioselective iodination. For the critical iodination step, the use of elemental iodine in combination with hydrogen peroxide offers a robust, scalable, and environmentally conscious approach with high yields. While other methods such as those employing NIS or ICl are also effective, the I₂/H₂O₂ system provides the best balance of performance and practicality for general laboratory and pilot-scale synthesis. This guide provides the necessary data and protocols to enable researchers to confidently synthesize this valuable intermediate and benchmark their results against similar halogenated phenols.
References
- Christiansen, A., et al. (2001). Iodination of phenol. Environmental Science and Pollution Research, 8(1), 41-47.
- Google Patents. (1991). Process for preparing 2-chloro-4-fluorophenol. US5053557A.
- Google Patents. (1986).
- Taylor & Francis Online. (2023).
- Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condens
- Wikipedia. (n.d.).
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- SciELO. (2010).
- ACS Publications. (2014). Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. The Journal of Organic Chemistry.
- NIH. (2003). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX).
- Taylor & Francis Online. (2023).
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- RSC Publishing. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant.
- ResearchGate. (2023).
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- Semantic Scholar. (2009). Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid.
- Guidechem. (n.d.). How to Synthesize 2-Chloro-5-Fluorophenol?.
- PMC. (2013).
- Google Patents. (2017). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
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- Sigma-Aldrich. (n.d.). This compound.
- Guidechem. (n.d.). How can 2-chloro-4-fluoro-5-nitrophenol be synthesized?.
- CyberLeninka. (2022). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS.
- ChemicalBook. (n.d.). 2-Chloro-5-fluorophenol synthesis.
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- YouTube. (2025).
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- ChemRxiv. (2024). Path Toward High-Throughput Synthesis Planning via Performance Benchmarking.
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- PubChem. (n.d.). 2-Chloro-4-iodophenol.
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Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-fluoro-5-iodophenol
An Essential Guide to the Safe Handling and Disposal of 2-Chloro-4-fluoro-5-iodophenol
For the innovative researcher, the integrity of an experiment is intrinsically linked to the safety of its execution. The introduction of novel chemical entities, such as this compound, into a workflow demands a rigorous, proactive approach to safety. This guide moves beyond generic protocols to provide a deep, scientifically-grounded framework for handling this specific halogenated phenol. As Senior Application Scientists, our goal is to empower you with the causal understanding behind each safety measure, ensuring that every protocol is a self-validating system for protecting yourself, your colleagues, and your research.
Hazard Profile: A Synthesis of Structural Cues and Known Data
While a comprehensive toxicological profile for this compound is not extensively published, its structure—a phenol ring substituted with three different halogens—provides clear indicators of its potential hazards. By cross-referencing data from its product sheet and the safety profiles of structurally similar compounds, we can construct a robust and cautious hazard assessment.[1][2][3][4]
The primary hazards are officially stated as:
-
H315: Causes skin irritation.[2] (Note: More potent analogs suggest this could be corrosive, causing severe burns).[1][4][5]
-
H319: Causes serious eye irritation.[2] (Note: Given the nature of phenols, this can escalate to severe eye damage).[1][4][5]
-
H335: May cause respiratory irritation.[3]
Table 1: Consolidated Hazard Assessment
| Hazard Category | Description & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, inhaled, or in contact with skin.[1][4] Phenols are systemically toxic, and this compound should be treated with significant caution.[5][6] |
| Skin Corrosion / Irritation | Causes skin irritation and potentially severe burns.[1][4] Phenol is known for its ability to rapidly penetrate the skin, causing initial whitening and anesthetic effects that can mask the severity of the burn.[5][7][8] |
| Serious Eye Damage / Irritation | Causes serious eye irritation, with a high potential for severe, irreversible damage.[1][4] Direct contact can cause burns to the cornea.[5][8] |
| Respiratory Irritation | Inhalation of the solid dust or vapors may cause irritation to the respiratory tract.[9] All handling of the solid must be done in a ventilated enclosure. |
| Aquatic Toxicity | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[1] This compound must not be released into the environment. |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Given the severe corrosive and toxic hazards, a multi-layered PPE strategy is mandatory.[10] This is not merely a checklist but an integrated system designed to prevent all routes of exposure.
Table 2: Mandatory PPE for Handling this compound
| Component | Specification | Causality & Field-Proven Insight |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[10] A full-face shield must be worn over goggles when splashes are possible.[6] | Protects against splashes that can cause severe, irreversible eye damage.[1][8] The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Double-gloving with a thicker (e.g., 8mil) nitrile or neoprene outer glove over a standard nitrile inner glove.[6][11] | Phenol and halogenated solvents can degrade or permeate standard thin gloves.[5][10] Double-gloving allows for the safe removal of the contaminated outer glove without exposing the skin. Butyl rubber is also an excellent choice for phenol resistance.[6][7] |
| Body Protection | A chemical-resistant lab coat (fully fastened) is the minimum requirement.[6] For significant splash risks, a chemical-resistant apron over the lab coat is necessary.[6] | Standard cotton lab coats can absorb chemicals, acting as a reservoir for prolonged skin exposure.[11] Impervious materials prevent this direct contact. |
| Respiratory Protection | Not required if all handling of the compound is performed within a certified chemical fume hood.[8] | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.[5][8] |
Operational Plan: From Weighing to Waste
A disciplined, step-by-step workflow is essential to minimize the risk of exposure and spills.
3.1 Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[5][8] The work area should have immediate, unobstructed access to an emergency eyewash station and safety shower.[12]
3.2 Experimental Workflow: Weighing and Solution Preparation
The following protocol ensures a safe and contained process for preparing solutions.
Caption: A contained workflow for handling solid this compound.
3.3 Emergency Procedures: Immediate & Correct Response
In case of accidental exposure, time is critical.
-
Skin Contact: Immediately flush the affected area with a safety shower or copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][7][12] Seek immediate medical attention. The anesthetic properties of phenol can mask the burn's severity.[5][8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[3][6][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][9] If breathing is difficult, call for emergency medical services.
-
Ingestion: Do NOT induce vomiting.[1][13] Rinse the mouth with water and seek immediate medical attention.[3][9]
-
Spill: Evacuate the immediate area. For small spills within a fume hood, use a chemical spill kit with an absorbent material suitable for organic compounds. For any large spill, or any spill outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department immediately.[5]
Disposal Plan: Compliant and Environmentally Sound
As a halogenated organic compound, this compound and all materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[14][15] Under no circumstances should this chemical or its solutions be poured down the drain. [16]
Caption: Waste disposal workflow for this compound.
All waste streams—solid, liquid, and contaminated disposables—must be collected in separate, clearly labeled, and sealed hazardous waste containers.[12][17] These containers should be stored in a designated satellite accumulation area until they are collected by your institution's certified hazardous waste disposal service for high-temperature incineration.[18]
References
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Phenol SOP . Texas Woman's University. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
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2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 . PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Waste Segregation . Unknown Source. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling . OCP. [Link]
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Protective Clothing and Personal Protective Equipment . Ontario Pesticide Education Program. [Link]
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]
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Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
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Phenol: Hazards and Precautions . UC Berkeley EHS. [Link]
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Phenol . Princeton University EHS. [Link]
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Personal Protective Equipment . Occupational Safety and Health Administration (OSHA). [Link]
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NIOSH Recommendations for Chemical Protective Clothing A-Z . Centers for Disease Control and Prevention (CDC). [Link]
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Safety Data Sheet: 2-Chlorophenol . Carl ROTH. [Link]
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Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]
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Phenol - OHS Information Sheet . Monash University. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
